Product packaging for 2-(Allyloxy)aniline(Cat. No.:CAS No. 27096-64-6)

2-(Allyloxy)aniline

Cat. No.: B049392
CAS No.: 27096-64-6
M. Wt: 149.19 g/mol
InChI Key: VPZRVYLJWAJQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Allyloxy)aniline is a versatile bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its molecular structure features both a reactive aniline (primary aryl amine) group and an allyl ether moiety, making it a valuable scaffold for constructing complex heterocyclic systems and functionalized polymers. The primary amine group enables its use in diazotization reactions and as a building block for the synthesis of azo dyes, pharmaceuticals, and agrochemicals. The allyl group presents a handle for further functionalization via click chemistry, such as thiol-ene reactions, or for participation in transition-metal-catalyzed coupling reactions. A key research application involves its role as a precursor in the synthesis of benzoxazines and other nitrogen-containing heterocycles, which are important scaffolds in drug discovery and polymer chemistry. The compound's mechanism of action in research settings is defined by the nucleophilicity of the aniline nitrogen, which can attack electrophiles, and the potential for the allyl group to undergo isomerization or serve as a protecting group that can be orthogonally deprotected. Researchers value this compound for its utility in developing novel polymeric materials, liquid crystals, and as a key intermediate in multi-step synthetic routes toward biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B049392 2-(Allyloxy)aniline CAS No. 27096-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRVYLJWAJQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424570
Record name 2-(ALLYLOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27096-64-6
Record name 2-(ALLYLOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Allyloxy)aniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical properties, structure, and experimental considerations of 2-(Allyloxy)aniline for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring an aniline core substituted with an allyloxy group at the ortho position.

Structural Representation:

  • IUPAC Name: 2-(prop-2-en-1-yloxy)aniline

  • Synonyms: 2-Aminophenyl allyl ether, 2-(2-Propenyloxy)benzenamine

  • CAS Number: 27096-64-6[1]

  • Molecular Formula: C₉H₁₁NO[1]

  • Molecular Weight: 149.19 g/mol [1]

  • SMILES: C=CCOc1ccccc1N

  • InChI: InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2[1]

Physicochemical Properties

PropertyValueSource/Comment
Melting Point No data available
Boiling Point No data available[2]The isomeric 4-(allyloxy)aniline has a reported boiling point of 142-143 °C at 13 Torr.[3]
Density No data available
Solubility Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane.Based on the general solubility of anilines.[4]
Appearance Likely a liquid at room temperature.Based on the properties of similar aniline derivatives.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and the known data for aniline and related compounds.

3.1. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (primary amine)3400-3300 and 3330-3250Two distinct bands are expected for the symmetric and asymmetric stretches.[5]
C-H Stretch (aromatic)3100-3000
C-H Stretch (alkene)3080-3010=C-H stretching of the allyl group.
C-H Stretch (aliphatic)3000-2850C-H stretching of the -CH₂- group.
N-H Bend (primary amine)1650-1580[5]
C=C Stretch (aromatic)1600 and 1475
C=C Stretch (alkene)1650-1630
C-N Stretch (aromatic amine)1335-1250Expected to be a strong band.[5]
C-O-C Stretch (ether)1275-1200 (asymmetric) and 1075-1020 (symmetric)
=C-H Bend (alkene)1000-650Out-of-plane bending.

3.2. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 6.7m4HAromatic protons
~ 6.1 - 5.9m1H-OCH₂-CH =CH₂
~ 5.4dd1H-OCH₂-CH=CH ₂ (trans)
~ 5.2dd1H-OCH₂-CH=CH ₂ (cis)
~ 4.5d2H-OCH ₂-CH=CH₂
~ 3.8br s2H-NH

3.3. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

Chemical Shift (δ, ppm)Assignment
~ 147C-O (aromatic)
~ 137C-N (aromatic)
~ 133-OCH₂-C H=CH₂
~ 122Aromatic CH
~ 119Aromatic CH
~ 118C H=C H₂
~ 116Aromatic CH
~ 115Aromatic CH
~ 69-OC H₂-

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 149. Common fragmentation patterns would likely involve the loss of the allyl group or rearrangements of the ether linkage.

Experimental Protocols

4.1. Synthesis of this compound

Reaction Scheme:

2-Aminophenol + Allyl bromide → this compound

Materials and Reagents:

  • 2-Aminophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and acetone.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Slowly add allyl bromide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

4.2. Purification

The primary method for the purification of this compound, as inferred from related syntheses, is flash column chromatography using silica gel.[6] The choice of eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

Reactivity and Potential Biological Activity

5.1. Chemical Reactivity

The chemical reactivity of this compound is characterized by the functional groups present: the primary aromatic amine and the allyloxy group.

  • Amine Group: The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a weak base. The presence of the electron-donating allyloxy group at the ortho position is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

  • Allyloxy Group: The double bond in the allyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

5.2. Putative Biological Signaling Pathway

There is no direct experimental evidence describing a specific signaling pathway for this compound. However, based on studies of aniline, a hypothetical pathway can be proposed. Aniline is known to induce oxidative stress, which can lead to the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] The allyloxy group may modulate this activity.

G cluster_0 Putative Signaling Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress induces MAPK Kinases (e.g., ASK1) MAPK Kinases (e.g., ASK1) Oxidative Stress->MAPK Kinases (e.g., ASK1) activates MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) MAPK Kinases (e.g., ASK1)->MAPKs (p38, JNK, ERK) phosphorylates Transcription Factors (AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) MAPKs (p38, JNK, ERK)->Transcription Factors (AP-1, NF-κB) activates Cellular Response (e.g., Inflammation, Cytotoxicity) Cellular Response (e.g., Inflammation, Cytotoxicity) Transcription Factors (AP-1, NF-κB)->Cellular Response (e.g., Inflammation, Cytotoxicity) regulates gene expression for

Caption: A putative signaling pathway for this compound based on known aniline-induced oxidative stress.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_1 Synthesis and Characterization Workflow Start Start Synthesis Synthesis Start->Synthesis 2-Aminophenol + Allyl Bromide Purification Purification Synthesis->Purification Crude Product Structure Confirmation Structure Confirmation Purification->Structure Confirmation Flash Chromatography Purity Analysis Purity Analysis Structure Confirmation->Purity Analysis NMR, IR, MS End End Purity Analysis->End HPLC/GC > 95%

Caption: A logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(allyloxy)aniline, a valuable intermediate in organic synthesis and drug discovery. The core of this methodology revolves around the selective O-allylation of 2-aminophenol, a process achieved through a robust three-step sequence involving protection, etherification, and deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic and experimental workflows.

Introduction

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both a nucleophilic amino group and a versatile allyl group makes it a desirable precursor for further chemical transformations. The most common and efficient synthesis route involves the temporary protection of the more nucleophilic amino group of 2-aminophenol to facilitate the selective allylation of the hydroxyl group. This guide focuses on a well-established method utilizing benzaldehyde as an inexpensive and effective protecting group.

Synthesis Pathway Overview

The synthesis of this compound from 2-aminophenol is typically accomplished via a three-step process:

  • Protection of the Amino Group: The amino group of 2-aminophenol is protected by condensation with benzaldehyde to form an N-benzylidene imine. This step prevents the undesired N-allylation in the subsequent step.

  • O-Allylation (Williamson Ether Synthesis): The hydroxyl group of the protected 2-aminophenol is then subjected to a Williamson ether synthesis using allyl bromide in the presence of a base.

  • Deprotection of the Amino Group: The N-benzylidene protecting group is removed by acidic hydrolysis to yield the final product, this compound.

This synthetic approach is efficient and provides good overall yields.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields

StepReactionProductReported Yield (%)
1ProtectionN-Benzylidene-2-aminophenolExcellent
2O-Allylation2-(Allyloxy)-N-benzylideneaniline82.2[1]
3DeprotectionThis compoundHigh

Table 2: Spectroscopic Data

Compound1H NMR (CDCl3, 300 MHz) δ (ppm)13C NMR (CDCl3) δ (ppm)
2-Aminophenol6.84-6.74 (m, 4H), 4.05 (br s, 3H)147.0, 137.1, 123.9, 122.9, 120.2, 118.3
N-Benzylidene-2-aminophenol8.65 (s, 1H), 7.95-7.92 (m, 2H), 7.50-7.47 (m, 3H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 2H), 5.50 (br s, 1H)~163, 151, 136, 131.5, 129, 128.5, 127, 120, 119, 116
2-(Allyloxy)-N-benzylideneaniline8.60 (s, 1H), 7.90-7.80 (m, 2H), 7.50-7.40 (m, 3H), 7.20-6.80 (m, 4H), 6.10 (m, 1H), 5.45 (dd, 1H), 5.30 (dd, 1H), 4.60 (d, 2H)~162, 152, 147, 136, 133, 131, 129, 128.5, 127, 121, 117.5, 112, 69
This compound6.83-6.68 (m, 4H), 6.08 (ddt, J = 17.4, 10.5, 5.4 Hz, 1H), 5.41 (dq, J = 17.4, 1.5 Hz, 1H), 5.28 (dq, J = 10.5, 1.5 Hz, 1H), 4.56 (dt, J = 5.4, 1.5 Hz, 2H), 3.82 (s, 2H)[2]~144.5, 137.1, 133.5, 121.2, 118.9, 117.6, 115.1, 112.0, 69.2

Note: 13C NMR data for intermediates are estimated based on typical chemical shifts for similar structures.

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of this compound.[1][2]

Step 1: Synthesis of N-Benzylidene-2-aminophenol (Protection)

Materials:

  • 2-Aminophenol (30 mmol)

  • Benzaldehyde (3.18 g, 30 mmol)

  • Methanol (80 mL)

  • Ethanol for recrystallization

Procedure:

  • To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent in vacuo.

  • Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as grey crystals.

Step 2: Synthesis of 2-(Allyloxy)-N-benzylideneaniline (O-Allylation)

Materials:

  • N-Benzylidene-2-aminophenol (3 mmol)

  • Anhydrous Potassium Carbonate (K2CO3) (828 mg, 6 mmol)

  • Allyl bromide (3 mmol)

  • Acetone (30 mL)

  • Celite

Procedure:

  • To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add anhydrous potassium carbonate (828 mg, 6 mmol) and allyl bromide (3 mmol).

  • Reflux the mixture for 20 hours.

  • After cooling to room temperature, filter the inorganic precipitate through a Celite pad.

  • Concentrate the filtrate in vacuo to obtain crude 2-(allyloxy)-N-benzylideneaniline, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • Crude 2-(Allyloxy)-N-benzylideneaniline from Step 2

  • Dichloromethane (10 mL)

  • 1N Hydrochloric Acid (HCl) (30 mL)

  • Sodium Bicarbonate (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To the crude residue from Step 2, add 10 mL of dichloromethane and 30 mL of 1N HCl.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the layers using a separatory funnel.

  • Neutralize the aqueous layer with sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to afford this compound as a yellowish oil.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway 2-Aminophenol 2-Aminophenol N-Benzylidene-2-aminophenol N-Benzylidene-2-aminophenol 2-Aminophenol->N-Benzylidene-2-aminophenol Benzaldehyde, MeOH, rt, 1h 2-(Allyloxy)-N-benzylideneaniline 2-(Allyloxy)-N-benzylideneaniline N-Benzylidene-2-aminophenol->2-(Allyloxy)-N-benzylideneaniline Allyl bromide, K2CO3, Acetone, reflux, 20h This compound This compound 2-(Allyloxy)-N-benzylideneaniline->this compound 1N HCl, DCM, rt, 1h

Caption: Synthesis Pathway for this compound.

Experimental_Workflow cluster_protection Step 1: Protection cluster_allylation Step 2: O-Allylation cluster_deprotection Step 3: Deprotection p1 Dissolve 2-Aminophenol in Methanol p2 Add Benzaldehyde p1->p2 p3 Stir at Room Temperature (1h) p2->p3 p4 Solvent Removal (in vacuo) p3->p4 p5 Recrystallize from Ethanol p4->p5 a1 Dissolve Protected Phenol in Acetone p5->a1 N-Benzylidene-2-aminophenol a2 Add K2CO3 and Allyl Bromide a1->a2 a3 Reflux (20h) a2->a3 a4 Filter Precipitate a3->a4 a5 Concentrate Filtrate (in vacuo) a4->a5 d1 Add DCM and 1N HCl to Crude a5->d1 Crude Allylated Intermediate d2 Stir Vigorously (1h) d1->d2 d3 Separate Layers d2->d3 d4 Neutralize Aqueous Layer d3->d4 d5 Extract with DCM d4->d5 d6 Dry and Concentrate d5->d6 Final Product: this compound Final Product: this compound d6->Final Product: this compound

Caption: Experimental Workflow for the Synthesis.

References

Technical Guide: 2-Allyloxyaniline (CAS Number 27096-64-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyaniline, with CAS number 27096-64-6, is an organic compound that belongs to the class of aromatic amines and ethers. Its chemical structure consists of an aniline ring substituted with an allyloxy group at the ortho position. While extensive biological data is not publicly available, this molecule serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of more complex heterocyclic structures and in the study of reaction mechanisms. This guide summarizes the known physicochemical properties, synthetic applications, and spectral data for 2-Allyloxyaniline.

Chemical and Physical Properties

The fundamental properties of 2-Allyloxyaniline are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Solid[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents
SMILES C=CCOc1ccccc1N
InChI InChI=1S/C9H11NO/c1-2-6-11-9-5-4-3-7-10-8(9)10/h2-5,7H,1,6H2

Synthetic Applications

2-Allyloxyaniline is primarily utilized as a precursor in multi-step organic syntheses. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive allyl group, allows for a variety of chemical transformations.

Synthesis of N-Sulfonylated Derivatives

One documented application of 2-Allyloxyaniline is in the synthesis of N-sulfonylated compounds. For instance, it can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to yield N-Ts-2-allyloxyaniline.[2] This transformation is a key step in the preparation of substrates for studying reactions like palladium-catalyzed intramolecular allylic C-H amination.[2]

Preparation of Aryldiazonium Salts for Cross-Coupling Reactions

2-Allyloxyaniline can be converted into its corresponding aryldiazonium salt, 2-(allyloxy)phenyldiazonium tetrafluoroborate.[3] This is achieved through diazotization of the primary amine with an appropriate reagent. The resulting diazonium salt is a valuable intermediate for carbon-carbon bond formation via cross-coupling reactions, such as those with arylboronic acids.[3]

Experimental Protocols

General Synthesis of N-Ts-2-Allyloxyaniline

A representative, though not fully detailed, protocol for the synthesis of N-Ts-2-allyloxyaniline from 2-allyloxyaniline can be inferred from related syntheses.[2] A detailed, validated protocol for this specific transformation is not available in the provided search results.

Conceptual Workflow for N-Sulfonylation:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Allyloxyaniline 2-Allyloxyaniline Reaction Vessel Reaction Vessel 2-Allyloxyaniline->Reaction Vessel p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->Reaction Vessel Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Vessel N-Ts-2-allyloxyaniline N-Ts-2-allyloxyaniline Reaction Vessel->N-Ts-2-allyloxyaniline

Caption: Conceptual workflow for the N-sulfonylation of 2-Allyloxyaniline.

Spectral Data

The following spectral data has been reported for 2-Allyloxyaniline and its derivatives.

¹H NMR (Proton NMR)
  • 2-allyloxyaniline (in CDCl₃, 300 MHz) δ: 7.02 (m, 1H), 6.45 (m, 3H), 5.93 (ddt, J=17.7 Hz, 12.1 Hz, 4.8 Hz, 1H).[1]

¹³C NMR (Carbon NMR)
  • N-Ts-2-allyloxyaniline (in CDCl₃, 100 MHz) δ: 148.6, 143.6, 139.9, 136.3, 129.4, 127.2, 126.1, 125.2, 121.4, 121.2, 113.2, 111.8, 72.2, 21.5, 19.2.[2]

Mass Spectrometry (MS)
  • N-Ts-2-(methallyloxy)aniline (EIMS) m/z: 317 (M+), 252, 219, 162, 91.[2] (Note: This is for a closely related derivative).

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and any associated signaling pathways for 2-Allyloxyaniline. Broader classes of compounds containing allyloxy moieties, such as some chalcone derivatives, have been investigated for antimicrobial and antioxidant properties.[4] However, these findings cannot be directly extrapolated to 2-Allyloxyaniline without specific experimental validation.

The primary role of 2-Allyloxyaniline in the scientific literature to date is that of a chemical building block. Its utility in constructing more complex molecules that may have biological relevance is an area for potential future investigation.

Logical Relationship as a Synthetic Intermediate:

G 2-Allyloxyaniline 2-Allyloxyaniline Chemical_Transformation Chemical Transformation 2-Allyloxyaniline->Chemical_Transformation Intermediate_Compound Intermediate (e.g., Diazonium Salt) Chemical_Transformation->Intermediate_Compound Further_Reaction Further Reaction Intermediate_Compound->Further_Reaction Complex_Molecule Complex Molecule with Potential Biological Activity Further_Reaction->Complex_Molecule Biological_Screening Biological Screening Complex_Molecule->Biological_Screening Data_Analysis Data Analysis and SAR Studies Biological_Screening->Data_Analysis

Caption: Role of 2-Allyloxyaniline as a starting material in synthetic chemistry.

Safety and Handling

Based on available safety data sheets, 2-Allyloxyaniline should be handled with care. The following hazard statements are associated with this compound:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary statements include:

  • P264: Wash skin thoroughly after handling.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this chemical.

Conclusion

2-Allyloxyaniline (CAS 27096-64-6) is a valuable synthetic intermediate with applications in the construction of more complex organic molecules. While its own biological profile is not well-documented, its utility as a precursor in medicinal chemistry research warrants its inclusion in the chemist's toolkit. Further research is needed to explore the potential biological activities of 2-Allyloxyaniline and its derivatives.

References

An In-Depth Technical Guide to 2-(Allyloxy)aniline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(allyloxy)aniline, a versatile organic compound with applications in synthetic chemistry and potential relevance to drug discovery. This document details the compound's discovery and historical synthesis, outlines modern experimental protocols for its preparation, and presents its known physical and spectral properties in a clear, tabular format. Furthermore, this guide explores the compound's significance in the context of the Claisen rearrangement and its potential, though not yet fully realized, role in medicinal chemistry.

Introduction

This compound, an aromatic amine containing an allyl ether functional group, represents an intriguing molecular scaffold for organic synthesis. Its structure incorporates both a nucleophilic amino group and a reactive allyl group, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The strategic placement of the allyloxy group ortho to the aniline functionality opens up possibilities for intramolecular reactions, most notably the Claisen rearrangement, to generate substituted phenols. This guide aims to be a core resource for researchers, providing detailed information on the synthesis, properties, and potential applications of this compound.

Discovery and Historical Context

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its synthesis is a logical extension of classic organic reactions developed in the late 19th and early 20th centuries. The fundamental reactions underpinning its synthesis, namely the Williamson ether synthesis and the protection/deprotection of anilines, were well-established by this period.

The conceptual pathway to this compound likely emerged from the broader exploration of aminophenol chemistry. 2-Aminophenol itself is a significant industrial chemical used in the synthesis of dyes and pharmaceuticals.[1] The O-alkylation of aminophenols, however, presented a challenge due to the competing N-alkylation of the amino group. Early synthetic chemists would have recognized the need to protect the amino group before proceeding with the allylation of the phenolic hydroxyl group.

A plausible historical synthetic route, based on established chemical principles, would involve the following steps:

  • Protection of the amino group of 2-aminophenol, likely through acetylation to form 2-acetamidophenol.

  • O-allylation of the protected phenol using allyl bromide in the presence of a base.

  • Deprotection of the amino group via hydrolysis to yield the final this compound.

This logical synthetic sequence, while not traceable to a single "discovery" paper, represents the historical intellectual framework through which this compound would have first been synthesized.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally verified data for this compound is compiled below. It's important to note that some physical properties, such as melting and boiling points, are not consistently reported across commercial suppliers and may vary based on purity.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[2]
Molecular Weight 149.19 g/mol LGC Standards[3]
CAS Number 27096-64-6BLD Pharm[4]
Appearance Not consistently reported; likely a liquid or low-melting solid-
Boiling Point No data availableBLD Pharm[4]
Melting Point No data available-
Density No data available-
SMILES C=CCOC1=CC=CC=C1NPubChem[2]
InChIKey VPZRVYLJWAJQRE-UHFFFAOYSA-NPubChem[2]
Table 2: Predicted and Experimental Spectroscopic Data for this compound
Data TypePredicted/Experimental ValuesSource
¹H NMR (CDCl₃) Predicted shifts: Aromatic protons (~6.7-7.2 ppm), Allyl CH (=CH₂) (~5.9-6.1 ppm), Allyl CH₂ (=CH₂) (~5.2-5.4 ppm), OCH₂ (~4.5 ppm), NH₂ (broad, variable)General NMR Principles
¹³C NMR (CDCl₃) Predicted shifts: Aromatic carbons (~110-150 ppm), Allyl CH (=CH₂) (~133 ppm), Allyl CH₂ (=CH₂) (~117 ppm), OCH₂ (~69 ppm)General NMR Principles[5]
Infrared (IR) Characteristic peaks for N-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-O ether stretch (~1250 cm⁻¹)General IR Principles[6]
Mass Spectrometry (MS) [M]+ at m/z 149.0841 (calculated for C₉H₁₁NO)LGC Standards[3]

Experimental Protocols

The following section provides a detailed, modern experimental protocol for the synthesis of this compound, based on established methods for the selective O-alkylation of aminophenols. This procedure involves the protection of the amino group as a Schiff base, followed by allylation and subsequent hydrolysis.

Synthesis of this compound

Step 1: Protection of 2-Aminophenol

  • Reaction: 2-Aminophenol + Benzaldehyde → N-Benzylidene-2-hydroxyaniline

  • Procedure: To a solution of 2-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature. The formation of the Schiff base, N-benzylidene-2-hydroxyaniline, often occurs rapidly and may precipitate from the solution. The product can be isolated by filtration and washed with cold methanol.

Step 2: O-Allylation

  • Reaction: N-Benzylidene-2-hydroxyaniline + Allyl Bromide → N-Benzylidene-2-(allyloxy)aniline

  • Procedure: To a solution of N-benzylidene-2-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents). Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection

  • Reaction: N-Benzylidene-2-(allyloxy)aniline → this compound

  • Procedure: Dissolve the crude N-benzylidene-2-(allyloxy)aniline from the previous step in a mixture of methanol and hydrochloric acid (e.g., 2M HCl). Stir the solution at room temperature. The hydrolysis of the imine is typically rapid. After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Allylation cluster_step3 Step 3: Deprotection 2-Aminophenol 2-Aminophenol Reaction1 Imination 2-Aminophenol->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Methanol Methanol Methanol->Reaction1 N-Benzylidene-2-hydroxyaniline N-Benzylidene-2-hydroxyaniline Reaction2 Williamson Ether Synthesis N-Benzylidene-2-hydroxyaniline->Reaction2 Reaction1->N-Benzylidene-2-hydroxyaniline Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction2 K2CO3 K₂CO₃ K2CO3->Reaction2 Acetone Acetone Acetone->Reaction2 N-Benzylidene-2-(allyloxy)aniline N-Benzylidene-2-(allyloxy)aniline Reaction3 Hydrolysis N-Benzylidene-2-(allyloxy)aniline->Reaction3 Reaction2->N-Benzylidene-2-(allyloxy)aniline HCl HCl (aq) HCl->Reaction3 This compound This compound Reaction3->this compound

Caption: Synthetic workflow for this compound.

Key Reactions and Signaling Pathways

The Claisen Rearrangement

The most significant reaction of this compound and its derivatives is the aromatic Claisen rearrangement. This[2][2]-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.[7][8] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of ortho-allyl phenols.

When the ortho positions are blocked, the allyl group can migrate to the para position in what is known as a para-Claisen rearrangement.[9]

Claisen_Rearrangement 2-Allyloxyaniline 2-Allyloxyaniline Transition_State Cyclic Transition State ([3,3]-Sigmatropic Shift) 2-Allyloxyaniline->Transition_State Heat or Lewis Acid Intermediate Ortho-Dienone Intermediate Transition_State->Intermediate Product 2-Amino-6-allylphenol Intermediate->Product Tautomerization

Caption: The Claisen rearrangement of this compound.

Relevance in Drug Development and Signaling Pathways

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[10][11] They serve as versatile building blocks for the synthesis of drugs targeting various biological pathways. For instance, aniline derivatives have been investigated as inhibitors of kinases such as Mer and c-Met, which are implicated in cancer progression.[8][12]

While this compound itself has not been extensively reported as a core component of a marketed drug, its structural motifs are of interest. The allyloxy group can be a site for further functionalization, and the resulting ortho-allyl phenol from a Claisen rearrangement can serve as a precursor to a variety of heterocyclic systems with potential biological activity. For example, derivatives of allyloxy chalcones have been investigated for their potential in imaging amyloid-β plaques associated with Alzheimer's disease.[13]

The development of 2-substituted aniline pyrimidine derivatives as potent Mer/c-Met dual inhibitors highlights the potential of the aniline scaffold in targeting signaling pathways involved in cancer.[12] Although this compound is not directly implicated in these studies, it represents a starting point from which libraries of analogous compounds could be synthesized and screened for activity against such targets.

Conclusion

This compound is a compound with a rich, albeit not explicitly documented, history rooted in the foundational principles of organic synthesis. While its direct application in drug development has yet to be fully realized, its utility as a synthetic intermediate, particularly in the context of the Claisen rearrangement, is well-established. This guide provides a comprehensive resource for researchers, offering detailed synthetic protocols, a compilation of its physicochemical properties, and an exploration of its relevance in the broader context of medicinal chemistry. As the search for novel therapeutic agents continues, the versatility of scaffolds like this compound ensures their continued importance in the field of drug discovery and development.

References

Potential Research Horizons for 2-(Allyloxy)aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Allyloxy)aniline is a versatile aromatic amine that holds significant promise as a scaffold and building block in medicinal chemistry. Its unique structural features, combining an aniline core with a reactive allyloxy group, open avenues for the synthesis of diverse molecular architectures with a range of biological activities. This technical guide explores potential research areas for this compound, focusing on its application in the development of novel antimicrobial agents. We provide a comprehensive overview of its synthetic utility, present key biological data for its derivatives, and offer detailed experimental protocols for relevant assays. Furthermore, we propose a potential mechanism of action for its antimicrobial derivatives and visualize key experimental workflows and pathways to guide future research and development efforts.

Introduction

Aniline and its derivatives have long been recognized as privileged structures in drug discovery, contributing to the development of a wide array of therapeutic agents. The strategic functionalization of the aniline ring allows for the fine-tuning of physicochemical properties and biological activities. This compound, with its ortho-allyloxy substituent, presents a particularly interesting starting point for chemical exploration. The allyl group can participate in various chemical transformations, including the Claisen rearrangement and cyclization reactions, enabling the construction of complex heterocyclic systems. This guide will delve into the potential of this compound as a precursor for novel therapeutic agents, with a specific focus on the synthesis and evaluation of tetracyclic quinobenzothiazine derivatives as potent antimicrobial compounds.

Synthetic Utility of this compound

The primary utility of this compound in the context of this guide is as a key reactant in the synthesis of tetracyclic quinobenzothiazine derivatives. These compounds have demonstrated promising antimicrobial and anticancer properties.[1]

Synthesis of this compound

While commercially available, this compound can be synthesized through the allylation of 2-aminophenol. A general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Aminophenol, allyl bromide, potassium carbonate, acetone, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: The structure of the synthesized this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. A representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the aromatic protons, the NH₂ protons, and the protons of the allyl group.[1]

Synthesis of Tetracyclic Quinobenzothiazine Derivatives

This compound serves as a crucial building block for the synthesis of tetracyclic quinobenzothiazine derivatives. A general synthetic scheme involves the reaction of this compound with 5,12-(dimethyl)thioquinantrenediinium bis-chloride.[1]

Experimental Protocol: General Synthesis of 9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium Chloride

  • Materials: this compound, 5,12-(dimethyl)thioquinantrenediinium bis-chloride, pyridine.

  • Procedure:

    • A solution of this compound (1.0 eq) and 5,12-(dimethyl)thioquinantrenediinium bis-chloride (1.0 eq) in pyridine is heated at 80 °C.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated.

    • The precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried to yield the desired quinobenzothiazine derivative.

  • Note: This is a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific derivatives.

Potential Research Area: Antimicrobial Drug Discovery

Derivatives of this compound, particularly the tetracyclic quinobenzothiazines, have shown significant potential as antimicrobial agents.[1] This section outlines the key biological activities and proposes avenues for further research.

Antimicrobial Activity

Tetracyclic quinobenzothiazine derivatives synthesized from this compound have demonstrated notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1]

Table 1: Antimicrobial Activity of a Representative this compound Derivative

CompoundTest OrganismMIC (µg/mL)
9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chlorideS. aureus ATCC 292131.95
MRSA3.9
E. faecalis ATCC 292123.9
VRE7.8
M. smegmatis ATCC 7000840.98

Data extracted from a study on tetracyclic quinobenzothiazine derivatives.[1]

Cytotoxicity Profile

A crucial aspect of drug development is ensuring the selectivity of a compound for its microbial target over host cells. Preliminary cytotoxicity screening of quinobenzothiazine derivatives derived from this compound has shown a favorable profile.

Table 2: Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
9-Allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chlorideNormal Human Dermal Fibroblasts (NHDF)> 37

This data indicates an insignificant cytotoxic effect on human cells at the tested concentrations.[1]

Proposed Mechanism of Action

The antimicrobial activity of tetracyclic quinobenzothiazine derivatives is likely multifactorial. Two potential mechanisms have been proposed:

  • DNA Intercalation: The planar tetracyclic structure of these compounds suggests they may act as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to bacterial cell death.

  • Inhibition of Bacterial Respiration: Studies have shown that some of these derivatives can significantly inhibit bacterial respiration, as demonstrated by the MTT assay.[1] This suggests an interference with the electron transport chain, a vital process for bacterial energy production.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial cultures, 96-well microtiter plates, test compounds, control antibiotics (e.g., ciprofloxacin, oxacillin).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay on NHDF Cells)
  • Objective: To assess the cytotoxic effect of the test compounds on normal human dermal fibroblasts.

  • Materials: NHDF cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed NHDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Bacterial Respiration Inhibition (MTT Assay)
  • Objective: To evaluate the effect of the test compounds on bacterial respiration.

  • Materials: Bacterial culture, appropriate growth medium, 96-well plates, test compounds, MTT solution.

  • Procedure:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • In a 96-well plate, expose the bacterial suspension to different concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Add MTT solution to each well and incubate for 30-60 minutes at 37 °C.

    • Centrifuge the plate to pellet the bacteria and carefully remove the supernatant.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance compared to the untreated control indicates inhibition of respiration.

Visualizing Pathways and Workflows

To aid in the conceptualization of research directions, the following diagrams illustrate key processes.

Synthesis_Workflow cluster_synthesis Synthesis of Quinobenzothiazine Derivative cluster_evaluation Biological Evaluation aniline This compound reaction Cyclization (Pyridine, 80°C) aniline->reaction reagent 5,12-(dimethyl)thioquinantrenediinium bis-chloride reagent->reaction product 9-Allyloxy-5-methyl-12H-quino [3,4-b][1,4]benzothiazinium chloride antimicrobial Antimicrobial Susceptibility (MIC Determination) product->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 on NHDF) product->cytotoxicity respiration Bacterial Respiration Inhibition (MTT) product->respiration reaction->product

Figure 1: Synthetic and evaluation workflow for this compound derivatives.

DNA_Intercalation_Pathway drug Quinobenzothiazine Derivative (from this compound) intercalation DNA Intercalation drug->intercalation Binds to DNA dna Bacterial DNA dna->intercalation replication_block Inhibition of DNA Replication intercalation->replication_block transcription_block Inhibition of Transcription intercalation->transcription_block cell_death Bacterial Cell Death replication_block->cell_death transcription_block->cell_death

Figure 2: Proposed mechanism of action via DNA intercalation.

Future Directions and Conclusion

This compound is a promising starting material for the development of novel therapeutic agents, particularly in the antimicrobial space. The tetracyclic quinobenzothiazine derivatives synthesized from this precursor exhibit potent activity against clinically relevant bacterial strains with a favorable preliminary safety profile.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the allyloxy group and substitutions on the aniline ring to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Further investigating the proposed mechanisms of DNA intercalation and respiratory inhibition through biophysical and biochemical assays.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of bacterial infection.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of aniline derivatives, exploring the potential of this compound scaffolds in other areas such as oncology and anti-inflammatory drug discovery.

References

In-Depth Technical Guide to the Safety and Handling of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the safety and handling precautions for 2-(Allyloxy)aniline. However, a specific Safety Data Sheet (SDS) for this compound (CAS No. 27096-64-6) was not publicly available at the time of this writing. The information presented herein is largely extrapolated from the known hazards of the closely related parent compound, aniline, and general principles of laboratory safety. It is imperative to consult a certified SDS for this compound from your chemical supplier before handling this substance and to conduct a thorough risk assessment for your specific experimental protocols.

Executive Summary

This compound is an aromatic amine that requires careful handling due to its presumed toxicity and potential for hazardous reactions. This guide outlines the critical safety information, handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting. All quantitative data, where available for the parent compound aniline, is summarized in structured tables for clarity. Experimental workflows for safe handling and emergency response are visualized to provide clear, actionable guidance.

Hazard Identification and Classification

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Serious Eye Damage/Eye Irritation

  • Skin Sensitization

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Specific Target Organ Toxicity (Repeated Exposure)

  • Hazardous to the Aquatic Environment

It is crucial to treat this compound with the highest degree of caution until a specific SDS is obtained and reviewed.

Quantitative Data Summary (Based on Aniline)

The following tables summarize key quantitative safety data for aniline, the parent compound of this compound. This data should be considered indicative of the potential hazards but may not be directly representative of this compound.

Table 1: Toxicological Data for Aniline

ParameterValueSpecies
LD50 Oral 250 mg/kgRat
LD50 Dermal 820 mg/kgRabbit
LC50 Inhalation 248 ppm (4h)Mouse

Table 2: Occupational Exposure Limits for Aniline

OrganizationLimitValue
OSHA PEL (8-hr TWA)5 ppm (19 mg/m³)
ACGIH TLV (8-hr TWA)2 ppm (7.6 mg/m³)
NIOSH REL (10-hr TWA)2 ppm (8 mg/m³)

Table 3: Physical and Chemical Properties of Aniline

PropertyValue
Boiling Point 184.1 °C
Melting Point -6.0 °C
Flash Point 70 °C (Closed Cup)
Vapor Pressure 0.7 hPa at 20 °C
Specific Gravity 1.021 g/cm³ at 20 °C

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Engineering Controls
  • Primary Control: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: In cases where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Light and Air: Protect from light and air, as anilines can be sensitive to both.

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm.

    • Contact the institution's emergency response team.

    • Provide details of the spill, including the identity and quantity of the material.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

The following diagrams illustrate key safety workflows.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection task Task: Handling this compound risk_assessment Conduct Risk Assessment task->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection hand Hand Protection (Nitrile/Neoprene Gloves) ppe_selection->hand eye Eye Protection (Chemical Goggles, Face Shield) ppe_selection->eye body Body Protection (Lab Coat, Closed-toe Shoes) ppe_selection->body respiratory Respiratory Protection (Respirator if needed) ppe_selection->respiratory

Caption: PPE Selection Workflow for Handling this compound.

Emergency_Response cluster_emergency Emergency Response Protocol spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill Procedure assess_spill->small_spill Small large_spill Large Spill Procedure assess_spill->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Laboratory large_spill->evacuate collect Collect Waste absorb->collect clean Clean Area collect->clean alert Alert Others & Activate Alarm evacuate->alert contact_emergency Contact Emergency Response alert->contact_emergency

Caption: Emergency Response Flowchart for a Chemical Spill.

Conclusion

While this compound is a valuable compound in research and development, its handling demands the utmost respect for safety protocols. The information provided in this guide, though based on the parent compound aniline, offers a strong foundation for establishing a safe working environment. It is the responsibility of every researcher, scientist, and laboratory manager to obtain and meticulously follow the specific Safety Data Sheet for this compound provided by their supplier to ensure the well-being of all personnel.

Commercial Sourcing and Synthetic Guide for 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for 2-(Allyloxy)aniline, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a practical resource for researchers in academic and industrial settings.

Commercial Suppliers

While a comprehensive price comparison is subject to fluctuation and direct quotation, the following table summarizes the readily available commercial sources for research-grade this compound (CAS Number: 27096-64-6). It is recommended to contact the suppliers directly for current pricing and availability.

SupplierProduct Code/CAS NumberAvailable QuantitiesPurityNotes
LGC StandardsTRC-A56175025 mg, 100 mg, 250 mgNot specified-
Santa Cruz Biotechnologysc-230583 / 27096-64-6InquireNot specified-
BLD Pharm27096-64-6InquireNot specified-
Hoffman Fine ChemicalsHFC-35634 / 27096-64-6InquireNot specified-

Synthetic Protocol: O-Allylation of 2-Aminophenol

For laboratories preferring to synthesize this compound in-house, a reliable three-step procedure starting from 2-aminophenol is outlined below. This method involves the protection of the amine, allylation of the phenol, and subsequent deprotection.

Experimental Methodology

Step 1: Protection of the Amino Group (Formation of N-Benzylidene-2-hydroxyaniline)

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-aminophenol (1 equivalent) in toluene.

  • Add benzaldehyde (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.

  • Remove the toluene under reduced pressure to yield the crude N-benzylidene-2-hydroxyaniline, which can be used in the next step without further purification.

Step 2: Allylation of the Hydroxyl Group (Formation of N-Benzylidene-2-(allyloxy)aniline)

  • Dissolve the crude N-benzylidene-2-hydroxyaniline from the previous step in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution as a base.

  • To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Deprotection of the Amino Group (Hydrolysis to this compound)

  • Dissolve the N-benzylidene-2-(allyloxy)aniline in a mixture of an organic solvent (e.g., ethanol) and an acidic aqueous solution (e.g., 1M HCl).

  • Stir the mixture at room temperature. The hydrolysis of the imine can be monitored by TLC.

  • Once the reaction is complete, neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound from 2-aminophenol.

Synthesis_Workflow Start 2-Aminophenol Intermediate1 N-Benzylidene-2-hydroxyaniline Start->Intermediate1 Benzaldehyde, Toluene, Reflux Intermediate2 N-Benzylidene-2-(allyloxy)aniline Intermediate1->Intermediate2 Allyl Bromide, K2CO3, Acetone Product This compound Intermediate2->Product Acidic Hydrolysis

Caption: Synthetic pathway for this compound.

Methodological & Application

Application Notes and Protocols: The Claisen Rearrangement of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanistic Insights

The Claisen rearrangement of 2-(allyloxy)aniline is a concerted, intramolecular process that proceeds through a cyclic transition state. The reaction is initiated by thermal activation, causing the allyl group to migrate from the oxygen atom to an ortho position on the aniline ring.

The key steps of the mechanism are as follows:

The presence of the amino group at the ortho position is expected to influence the regioselectivity of the rearrangement. Electron-donating groups on the aromatic ring can affect the electron density at the ortho and para positions, potentially influencing the preferred site of allylic migration. For this compound, the primary product is anticipated to be 2-allyl-6-aminophenol due to the proximity of the ortho position. However, the formation of a para-rearranged product, 4-allyl-2-aminophenol, cannot be entirely ruled out, especially if the ortho positions are sterically hindered, though this is not the case here.

Visualizing the Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Claisen rearrangement of this compound to form 2-allyl-6-aminophenol.

Caption: Mechanism of the Claisen Rearrangement of this compound.

Experimental Protocols

While a specific protocol for the thermal Claisen rearrangement of this compound is not detailed in the available literature, a general procedure for the rearrangement of allyl aryl ethers can be adapted. This typically involves heating the substrate either neat or in a high-boiling point solvent.

General Protocol for Thermal Claisen Rearrangement:

  • Reactant Preparation: Synthesize this compound by reacting 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

  • Reaction Setup: Place the purified this compound (e.g., 1.0 g) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be performed neat or in a high-boiling, inert solvent such as diphenyl ether or N,N-diethylaniline (e.g., 10 mL).

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product(s).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product(s) by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and assess purity.

Data Presentation

The successful rearrangement of this compound is expected to yield primarily 2-allyl-6-aminophenol. The formation of any para-rearranged product, 4-allyl-2-aminophenol, should also be investigated.

Table 1: Expected Products and Required Characterization Data

Compound NameStructureExpected ProductCharacterization Data
2-Allyl-6-aminophenolStructure of 2-allyl-6-aminophenolMajor ProductYield (%), ¹H NMR, ¹³C NMR, MS
4-Allyl-2-aminophenolStructure of 4-allyl-2-aminophenolMinor/Trace ProductYield (%), ¹H NMR, ¹³C NMR, MS

Note: The structures would be depicted in a full report.

Representative Spectroscopic Data:

While complete NMR data for 2-allyl-6-aminophenol is not available in the searched literature, the following are expected characteristic shifts based on related structures:

  • ¹H NMR: Aromatic protons in the range of 6.5-7.2 ppm, a multiplet for the vinyl proton of the allyl group around 5.9-6.1 ppm, two doublets for the terminal vinyl protons around 5.0-5.2 ppm, a doublet for the benzylic protons of the allyl group around 3.3-3.5 ppm, and broad singlets for the -NH₂ and -OH protons.

  • ¹³C NMR: Aromatic carbons in the range of 110-150 ppm, a vinyl carbon of the allyl group around 137 ppm, a terminal vinyl carbon around 115 ppm, and a benzylic carbon around 35 ppm.

Conclusion

The Claisen rearrangement of this compound provides a direct synthetic route to 2-allyl-6-aminophenol, a valuable building block in medicinal chemistry and materials science. The reaction proceeds through a well-understood concerted pericyclic mechanism. Although a specific, optimized protocol for this substrate is not widely documented, the general procedures for thermal rearrangements of allyl aryl ethers offer a solid foundation for its successful implementation. Further experimental work is required to determine the precise reaction conditions, product yields, and regioselectivity for this particular transformation. Researchers are encouraged to use the provided general protocol as a starting point and to thoroughly characterize the resulting products to confirm their identity and purity.

References

Application Notes and Protocols: The Versatile Role of 2-(Allyloxy)aniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(allyloxy)aniline as a precursor for the synthesis of valuable heterocyclic scaffolds. The protocols detailed below focus on a strategic two-step approach: the initial thermal rearrangement of this compound to a key intermediate, followed by divergent, catalyst-controlled intramolecular cyclizations to afford structurally diverse N- and O-heterocycles. This document offers detailed experimental procedures, quantitative data for comparative analysis, and visual diagrams of the synthetic pathways to guide researchers in the application of this versatile building block in medicinal chemistry and drug discovery programs.

Overview: A Two-Step Strategy to Heterocyclic Diversity

The synthetic utility of this compound lies in its latent functionality, which can be unmasked through a strategic rearrangement. The overall workflow involves two key stages:

  • Aromatic Claisen Rearrangement: The allyl group on the oxygen atom is thermally induced to migrate to the ortho position of the aniline ring. This rearrangement transforms the starting material into a highly functionalized intermediate, 3-allyl-2-aminophenol. This intermediate possesses both a nucleophilic amino group and a phenolic oxygen, as well as a reactive alkene moiety, setting the stage for subsequent cyclization reactions.

  • Divergent Intramolecular Cyclization: The 3-allyl-2-aminophenol intermediate can then undergo various intramolecular cyclization reactions, the outcomes of which are dictated by the choice of catalyst and reaction conditions. This allows for the selective synthesis of different heterocyclic systems from a common precursor.

Below is a logical workflow illustrating this two-step synthetic strategy.

G A This compound B Claisen Rearrangement (Thermal) A->B C 3-Allyl-2-aminophenol (Key Intermediate) B->C D Palladium-Catalyzed Oxidative Cyclization C->D E Iodine(III)-Mediated Oxidative Cyclization C->E F Dihydro-1,4-benzoxazines D->F G Tricyclic Systems (via Diels-Alder) E->G

Caption: General workflow for heterocyclic synthesis from this compound.

Experimental Protocols

Step 1: Synthesis of the Key Intermediate - 3-Allyl-2-aminophenol via Claisen Rearrangement

Protocol: Thermal Claisen Rearrangement of this compound

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound (1.0 eq).

  • Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline or sulfolane. The concentration should be approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove the high-boiling solvent. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Divergent Synthesis of Heterocycles from N-Acyl-3-allyl-2-aminophenol

The following protocols are adapted from the work of Scattolin et al. on the cyclization of N-allyl-2-aminophenols and are applicable to the N-acylated derivatives of the 3-allyl-2-aminophenol intermediate.[1][2]

This protocol describes the palladium-catalyzed oxidative cyclization of an N-protected 3-allyl-2-aminophenol to yield a functionalized dihydro-1,4-benzoxazine derivative.

Reaction Scheme:

G cluster_0 N-Acyl-3-allyl-2-aminophenol cluster_1 Dihydro-1,4-benzoxazine a b a->b Pd(OAc)₂, PhI(OAc)₂ CH₃CN, rt

Caption: Pd-catalyzed synthesis of dihydro-1,4-benzoxazines.

Experimental Procedure:

  • Reactant Preparation: To a solution of N-acyl-3-allyl-2-aminophenol (1.0 eq) in acetonitrile (CH₃CN), add diacetoxyiodobenzene (PhI(OAc)₂) (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Quantitative Data Summary:

Substrate (N-protecting group)SolventOxidantYield (%)Reference
N-TosylCH₃CNPhI(OAc)₂Low[1][2]
N-BocCH₂Cl₂PhI(OAc)₂62[1][2]

Note: The yields are based on the cyclization of N-allyl-2-aminophenol derivatives as reported in the literature and are expected to be similar for the 3-allyl isomer.

In the absence of a palladium catalyst, a hypervalent iodine reagent can promote an oxidative dearomatization, leading to an intramolecular Diels-Alder (IMDA) reaction to form complex tricyclic systems.[1][2]

Reaction Pathway:

G A N-Acyl-3-allyl-2-aminophenol B Oxidation/ Dearomatization (PhI(OCOR)₂) A->B C ortho-Quinone intermediate B->C D Nucleophilic Addition C->D E Diels-Alder Precursor D->E F Intramolecular Diels-Alder E->F G Tricyclic Product F->G

Caption: Pathway for the synthesis of tricyclic systems.

Experimental Procedure:

  • Reactant Preparation: In a reaction vial, dissolve N-acyl-3-allyl-2-aminophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add the hypervalent iodine(III) reagent (e.g., PhI(m-chlorobenzoyloxy)₂) (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the tricyclic product.

Quantitative Data Summary:

Substrate (N-protecting group)OxidantSolventYield (%)Reference
N-TosylPhI(m-chlorobenzoyloxy)₂CH₃CN70[1][2]
N-TosylPhI(pivoyloxy)₂CH₃CN65[1][2]
N-TosylPhI(benzoyloxy)₂CH₃CN68[1][2]

Note: The yields are based on the cyclization of N-allyl-2-aminophenol derivatives as reported in the literature and are expected to be similar for the 3-allyl isomer.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Through a strategic Claisen rearrangement, a key 3-allyl-2-aminophenol intermediate is generated, which can be funneled into divergent synthetic pathways. By selecting the appropriate catalyst and oxidant, researchers can achieve the selective synthesis of either dihydro-1,4-benzoxazines or complex tricyclic systems. The protocols and data presented herein provide a solid foundation for the application of this compound in the development of novel molecular entities for pharmaceutical and materials science research.

References

2-(Allyloxy)aniline in Agrochemical Synthesis: Current Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad utility of aniline derivatives in the development of agrochemicals, publicly available literature does not currently provide specific examples of commercial or late-stage developmental agrochemicals that utilize 2-(allyloxy)aniline as a direct precursor. While numerous studies and patents describe the synthesis of fungicidal and herbicidal compounds from various aniline derivatives, a direct, detailed synthetic pathway originating from this compound, complete with experimental protocols and quantitative efficacy data, remains elusive in the public domain.

This lack of specific information prevents the creation of detailed application notes and protocols as requested. Research in the agrochemical sector is often proprietary, and the specific building blocks used in the synthesis of novel active ingredients are not always disclosed until later stages of development or commercialization.

While we cannot provide a specific protocol for an agrochemical derived from this compound, we can outline a general synthetic workflow that illustrates how such a compound could be theoretically utilized as a precursor, based on common reactions in agrochemical synthesis.

General Synthetic Approach

This compound possesses two reactive sites amenable to chemical modification: the amino group (-NH2) and the aromatic ring. These sites can be targeted to build more complex molecules with potential pesticidal activity. A common strategy involves the acylation of the amino group to form an amide, a functional group present in many agrochemicals.

Below is a hypothetical workflow for the synthesis of a theoretical N-(2-(allyloxy)phenyl)amide derivative and its subsequent screening for herbicidal activity.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Herbicidal Screening start This compound reaction Acylation Reaction start->reaction reagent Acid Chloride (R-COCl) / Base reagent->reaction product N-(2-(allyloxy)phenyl)amide reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification test_compound Purified N-(2-(allyloxy)phenyl)amide purification->test_compound application Application to Target Weed Species test_compound->application incubation Incubation under Controlled Conditions application->incubation data_collection Data Collection (e.g., Growth Inhibition, IC50) incubation->data_collection analysis Data Analysis and SAR Studies data_collection->analysis

Caption: Hypothetical workflow for the synthesis and herbicidal screening of a derivative of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols that would need to be optimized for any specific synthesis.

Synthesis of a Hypothetical N-(2-(allyloxy)phenyl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-(allyloxy)phenyl)acetamide.

In Vitro Herbicidal Activity Assay

Materials:

  • Synthesized N-(2-(allyloxy)phenyl)acetamide

  • Target weed species (e.g., Echinochloa crus-galli, barnyard grass)

  • Agar medium

  • Petri dishes

  • Growth chamber

  • Commercial herbicide standard (e.g., Glyphosate)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.

  • Incorporate the different concentrations of the test compound into molten agar medium and pour into petri dishes.

  • A control group with only the solvent and a positive control with a commercial herbicide should be included.

  • Place seeds of the target weed species on the surface of the solidified agar.

  • Incubate the petri dishes in a growth chamber under controlled conditions (temperature, light, humidity) for 7-14 days.

  • Measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition for each concentration compared to the solvent control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of growth).

Data Presentation (Hypothetical)

The quantitative data from such an experiment would be summarized in a table for easy comparison.

CompoundTarget SpeciesIC50 (µM) - Root InhibitionIC50 (µM) - Shoot Inhibition
N-(2-(allyloxy)phenyl)acetamideEchinochloa crus-galli[Hypothetical Value][Hypothetical Value]
Glyphosate (Standard)Echinochloa crus-galli[Reference Value][Reference Value]

Conclusion

While this compound is a plausible precursor for the synthesis of novel agrochemicals, the absence of specific, publicly available examples with detailed protocols and efficacy data limits the ability to provide comprehensive application notes at this time. The provided workflow and protocols are intended to be illustrative of the general approach that researchers in the field would take to explore the potential of this and similar molecules in the discovery of new plant protection agents. Further research and disclosure from the agrochemical industry would be necessary to populate these frameworks with concrete data.

Applications of 2-(Allyloxy)aniline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Allyloxy)aniline is a functionalized aniline monomer that holds potential for the development of advanced polymer materials. As a derivative of polyaniline (PANI), a well-known conducting polymer, poly(this compound) is expected to exhibit interesting electronic, optical, and chemical properties. The presence of the allyloxy group at the ortho position can enhance the solubility and processability of the resulting polymer, a common challenge with the parent polyaniline.[1] This functional group also opens up possibilities for post-polymerization modifications, allowing for the tailoring of material properties for specific applications.

These application notes provide an overview of the potential uses of this compound in materials science, with a focus on corrosion inhibition, based on the well-established properties of analogous poly(alkoxy-anilines). Detailed experimental protocols for the synthesis and characterization of poly(this compound) are provided as a starting point for further research and development.

Key Applications and Potential

The primary application explored for polyaniline and its alkoxy derivatives is in the field of corrosion inhibition . Polyaniline-based coatings can protect metals from corrosion through various mechanisms, including the formation of a passive oxide layer and a physical barrier.[2] The alkoxy group in poly(alkoxy-anilines) can enhance the adhesion of the polymer coating to the metal surface and improve its barrier properties.

Potential applications of poly(this compound) include:

  • Anti-corrosion Coatings: As a primer or additive in paints and coatings for the protection of steel, aluminum, and other metals.

  • Conducting Polymers: For use in sensors, electronic devices, and antistatic coatings. The conductivity of poly(alkoxy-anilines) is generally lower than that of unsubstituted polyaniline but can be tuned by doping.[1]

  • Smart Materials: The allyl group offers a site for further chemical reactions, enabling the development of functional materials that can respond to external stimuli.

  • Composite Materials: As a component in polymer blends and composites to enhance their electrical or barrier properties.

Data Presentation

Due to the limited availability of specific quantitative data for poly(this compound), the following tables present data for analogous poly(o-alkoxyanilines) and other relevant corrosion inhibitors to provide a comparative reference.

Table 1: Electrical Conductivity of Polyaniline and its Derivatives

PolymerDopantConductivity (S/cm)
Polyaniline (PANI)HCl~ 1 - 10
Poly(o-anisidine)HCl10⁻⁵ - 10⁻³[1]
Poly[aniline-co-(o-anisidine)]HClLower than PANI[1]

Note: The conductivity of poly(this compound) is expected to be in a similar range to that of poly(o-anisidine), with the larger alkoxy group potentially leading to slightly lower conductivity.

Table 2: Corrosion Inhibition Efficiency of Various Organic Inhibitors on Mild Steel in Acidic Media

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
Poly(N-ethylaniline)Coating-Significant reduction in corrosion rate
Poly(aniline-co-o-anthranilic acid)20 ppmHCl90.5
4-(pyridin-4-yl)thiazol-2-amine0.2 mMHCl96.06
3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one-Acidic Solution90.84

Note: The inhibition efficiency of poly(this compound) is expected to be high, comparable to other polyaniline derivatives, due to the presence of heteroatoms (N, O) and the aromatic ring which facilitate adsorption on the metal surface.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of polyaniline derivatives. Researchers should optimize these protocols for this compound.

Protocol 1: Chemical Oxidative Polymerization of this compound

Objective: To synthesize poly(this compound) via chemical oxidation.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and solvent)

  • Methanol (for washing)

  • Ammonium hydroxide (for de-doping, optional)

  • Distilled water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M HCl in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder sequentially with 1 M HCl and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark green powder (the emeraldine salt form of the polymer) in a vacuum oven at 60 °C for 24 hours.

  • (Optional) De-doping: To obtain the non-conducting emeraldine base form, the polymer powder can be treated with a 0.1 M ammonium hydroxide solution for 2 hours, followed by filtration, washing with distilled water, and drying.

Protocol 2: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

Objective: To determine the corrosion inhibition efficiency of a poly(this compound) coating on a metal substrate.

Materials:

  • Metal coupons (e.g., mild steel, aluminum) as working electrodes

  • Poly(this compound) coating solution (dissolved in a suitable solvent like N-methyl-2-pyrrolidone, NMP)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • Potentiostat/Galvanostat with a three-electrode cell setup

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Polishing papers, acetone, distilled water

Procedure:

  • Electrode Preparation: Polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Coating Application: Apply the poly(this compound) solution to the surface of the prepared metal coupons using a suitable technique (e.g., dip-coating, spin-coating, or drop-casting). Allow the solvent to evaporate completely to form a uniform coating.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the coated metal coupon as the working electrode, the SCE as the reference electrode, and the platinum wire as the counter electrode in the corrosive medium.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log(current density) vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor coating, respectively.

Visualizations

Diagram 1: Experimental Workflow for Synthesis of Poly(this compound)

experimental_workflow start Start monomer_prep Prepare this compound in 1M HCl start->monomer_prep oxidant_prep Prepare Ammonium Persulfate in 1M HCl start->oxidant_prep cool Cool solutions to 0-5 °C monomer_prep->cool oxidant_prep->cool polymerization Add oxidant to monomer dropwise with stirring cool->polymerization reaction Stir for 4-6 hours at 0-5 °C polymerization->reaction filtration Vacuum Filtration reaction->filtration washing Wash with 1M HCl and Methanol filtration->washing drying Dry in vacuum oven washing->drying end Obtain Poly(this compound) (Emeraldine Salt) drying->end

Caption: Workflow for the chemical oxidative polymerization of this compound.

Diagram 2: Mechanism of Corrosion Inhibition by Polyaniline Coating

corrosion_inhibition metal Metal Substrate (e.g., Fe) oxidation Metal Oxidation (Fe → Fe²⁺ + 2e⁻) metal->oxidation undergoes pcoating Poly(this compound) Coating (Emeraldine Salt - PANI-ES) pcoating->metal protects passivation Formation of Passive Oxide Layer (Fe₂O₃/Fe₃O₄) pcoating->passivation promotes barrier Physical Barrier pcoating->barrier acts as corrosive Corrosive Environment (H₂O, O₂, Cl⁻) corrosive->metal attacks reduction PANI-ES is reduced to PANI-EB (Leucoemeraldine) reoxidation PANI-EB is re-oxidized by O₂ to PANI-ES reduction->reoxidation in presence of O₂ oxidation->reduction e⁻ transfer

Caption: Dual mechanism of corrosion protection by a polyaniline-based coating.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed intramolecular cyclization of 2-(allyloxy)aniline and its derivatives. This reaction, a variation of the Tsuji-Trost allylic amination, is a powerful tool for the synthesis of 2,3-dihydro-1,4-benzoxazine scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

Introduction

The palladium-catalyzed intramolecular cyclization of this compound proceeds via a π-allyl palladium intermediate, leading to the formation of a new C-N bond and subsequent cyclization to yield 2-methyl-2,3-dihydro-1,4-benzoxazine. This transformation offers a direct and efficient route to this important heterocyclic core. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor. The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the reaction.

A related and well-documented transformation is the palladium(II)-catalyzed oxidative cyclization of N-allyl-2-aminophenols. In the presence of an oxidant like (diacetoxyiodo)benzene (PIDA), these substrates undergo an alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines.[1][2][3] This protocol highlights the versatility of palladium catalysis in accessing the benzoxazine core structure.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the palladium-catalyzed intramolecular allylic amination of this compound involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition, forming a π-allyl Pd(II) complex.

  • Nucleophilic Attack: The amine nitrogen of the aniline moiety acts as an intramolecular nucleophile, attacking the π-allyl complex. This typically occurs at the less substituted carbon of the allyl group.

  • Reductive Elimination: Reductive elimination from the resulting intermediate regenerates the Pd(0) catalyst and yields the cyclized product, 2-methyl-2,3-dihydro-1,4-benzoxazine.

Palladium_Catalyzed_Cyclization cluster_cat Catalytic Cycle cluster_reactants Reactants & Product Pd(0) Pd(0) pi_allyl_complex π-Allyl Pd(II) Complex Pd(0)->pi_allyl_complex Oxidative Addition intramolecular_attack Intramolecular Nucleophilic Attack pi_allyl_complex->intramolecular_attack Nucleophilic Attack by Amine product_complex Product-Pd(0) Complex intramolecular_attack->product_complex C-N Bond Formation product_complex->Pd(0) Reductive Elimination product 2-Methyl-2,3-dihydro- 1,4-benzoxazine product_complex->product reactant This compound reactant->pi_allyl_complex

Fig. 1: Palladium-Catalyzed Intramolecular Cyclization of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed oxidative cyclization of N-allyl-N-tosyl-2-aminophenol, a close analog of this compound, to form a functionalized dihydro-1,4-benzoxazine.[1][2]

EntrySubstrateCatalyst (mol%)Oxidant (equiv)SolventTemp. (°C)Time (h)Yield (%)
1N-allyl-N-tosyl-2-aminophenolPd(OAc)₂ (10)PIDA (1.2)CH₃CNRT2435
2N-allyl-N-tosyl-2-aminophenolPd(OAc)₂ (10)PIDA (1.2)DCMRT2420
3N-allyl-N-tosyl-2-aminophenolPd(OAc)₂ (10)PIDA (1.2)THFRT2425

PIDA = (Diacetoxyiodo)benzene RT = Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Oxidative Cyclization of N-allyl-N-tosyl-2-aminophenol [1][2]

This protocol is adapted from the synthesis of functionalized dihydro-1,4-benzoxazines.

Materials:

  • N-allyl-N-tosyl-2-aminophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PIDA)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a stirred solution of N-allyl-N-tosyl-2-aminophenol (1.0 equiv) in anhydrous acetonitrile (0.1 M), add palladium(II) acetate (0.10 equiv).

  • To this mixture, add (diacetoxyiodo)benzene (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(acetoxymethyl)-4-tosyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start dissolve Dissolve N-allyl-N-tosyl-2-aminophenol in anhydrous CH3CN start->dissolve add_catalyst Add Pd(OAc)2 dissolve->add_catalyst add_oxidant Add PIDA add_catalyst->add_oxidant react Stir at Room Temperature for 24 hours add_oxidant->react monitor Monitor by TLC react->monitor workup Concentrate under reduced pressure monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Lewis acid-catalyzed Claisen rearrangement of 2-(allyloxy)aniline, a key transformation for the synthesis of valuable substituted aminophenol derivatives. The protocols and data presented are compiled and adapted from established methodologies for the rearrangement of aryl allyl ethers, offering a practical guide for laboratory implementation.

Introduction

The Claisen rearrangement of aryl allyl ethers is a powerful and reliable method for the formation of C-C bonds, leading to the synthesis of ortho-allyl phenols. The reaction typically requires high temperatures; however, the use of Lewis acids can significantly accelerate the reaction rate, allowing the transformation to proceed under milder conditions. This is particularly advantageous for substrates bearing sensitive functional groups. The product of the rearrangement of this compound, 2-allyl-6-aminophenol, is a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Reaction Principle

The Lewis acid-catalyzed Claisen rearrangement of this compound proceeds through a[1][1]-sigmatropic rearrangement. The Lewis acid coordinates to the ether oxygen, which facilitates the cleavage of the C-O bond and the subsequent formation of a new C-C bond between the allylic group and the ortho-position of the aromatic ring. The resulting intermediate then tautomerizes to the stable aromatic product, 2-allyl-6-aminophenol.

Key Applications in Drug Development

The 2-allyl-6-aminophenol scaffold is a valuable building block in medicinal chemistry. The presence of the amino, hydroxyl, and allyl functionalities allows for diverse chemical modifications to generate libraries of compounds for screening. Potential applications include the synthesis of:

  • Heterocyclic compounds: The vicinal amino and hydroxyl groups are ideal for the construction of various heterocyclic ring systems, such as benzoxazines and other related structures, which are present in many biologically active compounds.

  • Novel analgesics and anti-inflammatory agents: The aminophenol moiety is a core structure in several analgesic and anti-inflammatory drugs.

  • Enzyme inhibitors and receptor modulators: The allyl group can be further functionalized to introduce pharmacophores that can interact with specific biological targets.

Experimental Data

The following table summarizes typical yields for the Lewis acid-catalyzed Claisen rearrangement of various substituted aryl allyl ethers, providing an expected range for the reaction of this compound. The data is adapted from studies on similar substrates under microwave-assisted, Lewis acid-catalyzed conditions.

EntrySubstrate (R)Lewis AcidSolventTime (min)Yield (%)
1HBF₃·OEt₂Xylene592
24-CH₃BF₃·OEt₂Xylene690
34-ClBF₃·OEt₂Xylene788
44-BrBF₃·OEt₂Xylene787
5HZnCl₂Xylene885
64-CH₃ZnCl₂Xylene882

Data adapted from Rao, K. et al. Int. J. Chem. Sci.: 7(3), 2009, 1667-1672. While this compound is not explicitly listed, the yields for substrates with various electronic properties provide a reasonable expectation.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Claisen Rearrangement of this compound under Microwave Conditions

This protocol is adapted from the procedure described by Rao et al. for the rearrangement of o-allylaryl ethers.

Materials:

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Zinc Chloride (ZnCl₂)

  • Xylene (anhydrous)

  • Microwave reactor

  • Round-bottomed flask

  • Ethyl acetate

  • Water

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottomed flask suitable for microwave synthesis, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous xylene.

  • Add the Lewis acid (BF₃·OEt₂: 1.4 mmol or fused ZnCl₂: 3.6 mmol) to the solution.

  • Place the flask in the microwave reactor and subject the reaction mixture to microwave irradiation at a suitable power level (e.g., 720 W) in cycles of 30 seconds.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The total irradiation time typically ranges from 5 to 8 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-allyl-6-aminophenol.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Lewis acids such as BF₃·OEt₂ and ZnCl₂ are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Microwave reactors can generate high pressures and temperatures. Follow the manufacturer's safety guidelines.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_product Product 2_allyloxyaniline This compound Complex Coordination Complex 2_allyloxyaniline->Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Complex Product 2-Allyl-6-aminophenol Complex->Product [3,3]-Sigmatropic Rearrangement & Tautomerization

Caption: Lewis Acid-Catalyzed Claisen Rearrangement Mechanism.

Experimental_Workflow Start Start Mixing Mix this compound, Lewis Acid, and Xylene Start->Mixing Microwave Microwave Irradiation (Monitored by TLC) Mixing->Microwave Workup Aqueous Workup (Water, Ethyl Acetate, Brine) Microwave->Workup Drying Dry with MgSO₄ and Concentrate Workup->Drying Purification Column Chromatography Drying->Purification End Pure 2-Allyl-6-aminophenol Purification->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for N-Alkylation of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-(allyloxy)aniline, a versatile building block in organic synthesis and drug discovery. The protocols outlined below are based on established methods for the N-alkylation of anilines and can be adapted for this specific substrate. Three primary methods are presented: N-alkylation with alcohols via borrowing hydrogen catalysis, classical N-alkylation with alkyl halides, and reductive amination.

Introduction

N-alkylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The allyloxy functional group in this compound offers a handle for further chemical transformations, making its N-alkylated derivatives valuable scaffolds in medicinal chemistry. The choice of alkylation method depends on factors such as the desired product, substrate scope, and green chemistry considerations.

Methods for N-Alkylation of this compound

Three robust methods for the N-alkylation of this compound are detailed below.

Method 1: N-Alkylation with Alcohols via Borrowing Hydrogen

This method is an atom-economical and environmentally friendly approach that utilizes a catalyst to facilitate the reaction between this compound and an alcohol, with water as the only byproduct.[1][2][3] A variety of transition metal catalysts, including those based on manganese, cobalt, and ruthenium, have been shown to be effective for the N-alkylation of anilines with alcohols.[1][3][4]

Experimental Protocol:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the manganese pincer complex catalyst (e.g., 1-3 mol%), a base (e.g., t-BuOK, 0.75-1.0 equiv.), and the desired alcohol (1.2 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and a dry solvent (e.g., toluene, 2 mL) to the reaction mixture under the inert atmosphere.

  • Seal the Schlenk tube and heat the reaction mixture to 80-140 °C for 18-24 hours.[1][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Mn pincer complext-BuOKToluene80-1002480-95[1]
CoNx@NCt-BuOKToluene14018-2470-90[4]
Ru-based catalyst----High[3]

Note: Yields are generalized from similar aniline alkylation reactions and may vary for this compound.

experimental_workflow_borrowing_hydrogen cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst, Base, and Alcohol to Schlenk Tube B Evacuate and Backfill with Inert Gas A->B C Add this compound and Solvent B->C D Heat Reaction Mixture (80-140 °C) C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I N-Alkylated Product H->I

Caption: Workflow for N-alkylation via borrowing hydrogen.

Method 2: N-Alkylation with Alkyl Halides

This is a conventional method for forming C-N bonds through a nucleophilic substitution reaction.[5] While effective, it can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines, and generates stoichiometric amounts of salt byproducts.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 equiv.) to the solution.

  • Add the alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Data Summary:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Alkyl BromideK₂CO₃Acetonitrile60-8012-2460-85[5]
Alkyl IodideCs₂CO₃DMF50-708-1670-90[5]
Benzyl ChlorideEt₃NDMSO25-504-875-95[5]

Note: Yields are estimates based on general aniline alkylation and may require optimization for this compound.

experimental_workflow_alkyl_halide cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound and Base in Solvent B Add Alkyl Halide A->B C Heat Reaction Mixture (50-80 °C) B->C D Filter Salts C->D E Remove Solvent D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I N-Alkylated Product H->I

Caption: Workflow for N-alkylation with alkyl halides.

Method 3: Reductive Amination

Reductive amination is a highly versatile method that allows for the formation of secondary or tertiary amines from primary amines by reaction with an aldehyde or a ketone, followed by reduction.[6][7][8] This can be performed as a one-pot reaction.[6]

Experimental Protocol (One-Pot):

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane, or THF).

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), to the mixture.[6][9]

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
AldehydeNaBH₃CNMethanol2512-2470-95[6][9]
KetoneNaBH(OAc)₃Dichloroethane2512-2465-90[10]
AldehydeH₂/Pd-CEthanol256-1280-98[10]

Note: Yields are based on general reductive amination procedures and may need to be optimized for this compound.

logical_relationship_reductive_amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents Aniline This compound Imine Imine/Iminium Ion Aniline->Imine + Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: Logical steps in reductive amination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Alkyl halides can be lachrymatory and toxic; handle with extreme caution.

  • Sodium cyanoborohydride is toxic and should be handled with care. Quenching should be done cautiously to avoid the release of hydrogen cyanide gas.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(Allyloxy)aniline. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily mixture with multiple spots on TLC. What are the likely impurities and which purification method should I choose?

A: A dark color and multiple TLC spots indicate the presence of several impurities. The optimal purification strategy depends on the nature and quantity of these impurities.

Common Impurities:

  • 2-Aminophenol: Unreacted starting material, typically more polar than the product.

  • 2-(Allyloxy)-N-allylaniline: A non-polar, over-alkylated byproduct where the amine is also allylated.

  • Potassium or Sodium Salts: Inorganic residues from the base used in the synthesis (e.g., K₂CO₃).

  • Residual Solvents: Solvents used in the reaction, such as acetone or DMF.[1]

  • Oxidation/Degradation Products: Anilines are prone to air oxidation, which can form colored polymeric impurities.

Choosing a Purification Method: Use the following decision tree to select the most appropriate purification technique based on your initial analysis of the crude material.

PurificationDecisionTree start Crude this compound analysis Analyze by TLC (e.g., 9:1 Hexanes:EtOAc) start->analysis decision What is the main issue? analysis->decision polar_impurity Strong polar spot (e.g., 2-aminophenol at Rf=0) decision->polar_impurity  Polar Impurities nonpolar_impurity Non-polar spot close to product decision->nonpolar_impurity Non-Polar Impurities   high_impurity Multiple impurities or >10% total impurity decision->high_impurity High Impurity Load color_issue Mainly product spot, but oil is dark decision->color_issue  Color solution1 Perform Acid-Base Extraction to remove starting material polar_impurity->solution1 solution2 Use Flash Column Chromatography with a shallow gradient nonpolar_impurity->solution2 solution3 Use Flash Column Chromatography high_impurity->solution3 solution4 Consider Vacuum Distillation or Activated Carbon Treatment color_issue->solution4

Figure 1. Decision tree for selecting a purification method.
Q2: I'm performing flash column chromatography, but I'm getting poor separation. What are the optimal conditions?

A: Poor separation during column chromatography is a common issue that can often be resolved by optimizing the parameters. Aniline compounds can be challenging due to the basicity of the nitrogen atom interacting with the acidic silica gel.[2]

Troubleshooting Guide for Column Chromatography

IssueProbable CauseRecommended Solution
Poor Separation Incorrect Solvent System: Eluent is too polar (all compounds elute together) or not polar enough (compounds don't move).Optimize the eluent using TLC. Aim for a target product Rf of 0.25-0.35 for good separation.[3] Start with a low-polarity system like 95:5 Hexanes:Ethyl Acetate and gradually increase polarity.
Streaking on TLC/Column Acid-Base Interaction: The basic aniline is interacting with the acidic silica gel.Add 0.5-1% triethylamine (NEt₃) to your eluent system to neutralize the acidic sites on the silica gel. This will improve peak shape and reduce tailing.[2]
Product Elutes with Impurity Column Overload: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product.
Cracks in Silica Bed Improper Packing: The column was packed unevenly or allowed to run dry.Pack the column as a homogenous slurry ("wet-packing").[4] Never let the solvent level drop below the top of the silica during operation.[5]

Typical TLC Data

The following table provides representative Rf values. Actual values may vary based on the exact conditions and TLC plate.

CompoundTypical Rf (9:1 Hexanes:EtOAc)Notes
2-(Allyloxy)-N-allylaniline~0.75Less polar byproduct.
This compound (Product) ~0.40 Target compound.
2-Aminophenol~0.10 (or baseline)More polar starting material.
Q3: My final product is a yellow or brown oil, not colorless. How can I improve the color?

A: The color is likely due to the oxidation of the aniline functional group, which is common for aromatic amines exposed to air and light.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation and storage.

  • Activated Carbon: Dissolve the colored oil in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and then filter through Celite or a syringe filter to remove the carbon.

  • Prompt Purification: Purify the compound immediately after the reaction is complete to minimize its exposure to air.

  • Storage: Store the purified product in a sealed vial under an inert atmosphere in a freezer or refrigerator, protected from light.

Q4: Is vacuum distillation a viable purification method for this compound?

A: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile or highly volatile impurities on a larger scale. It is most successful if the boiling points of the product and impurities are sufficiently different.

Considerations and Protocol:

  • Thermal Stability: Anilines can be sensitive to high temperatures. Using a high vacuum is crucial to lower the boiling point and prevent thermal decomposition.

  • Potential for Oxidation: As with chromatography, oxidation can occur at high temperatures. Ensure the distillation apparatus is purged with an inert gas before heating.

Estimated Distillation Parameters

Pressure (Torr / mbar)Estimated Boiling Point (°C)
15 / ~20.0145 - 155
10 / ~13.3135 - 145
5 / ~6.7120 - 130
1 / ~1.395 - 105

Warning: Do not heat the distillation flask above 160-170 °C, as this increases the risk of decomposition.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the purification of ~1.0 g of crude this compound.

  • TLC Analysis: Determine the optimal solvent system. A good starting point is Hexanes:Ethyl Acetate (95:5) with 1% triethylamine.

  • Column Preparation (Wet-Packing):

    • Secure a glass column vertically. Add a small cotton or glass wool plug at the bottom.[3]

    • Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (~50 g) in the initial, least polar eluent.

    • Pour the slurry into the column. Use gentle air pressure or tapping to help the silica pack into a uniform bed.[4]

    • Add another ~1 cm layer of sand on top of the settled silica bed.[5]

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring no cracks form. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude oil (~1.0 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).

    • Carefully pipette this solution onto the top layer of sand.

    • Drain the solvent until the sample solution has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions (e.g., 20 mL per fraction).

    • Monitor the elution process by collecting TLC spots from each fraction.

    • A gradient elution (gradually increasing the percentage of ethyl acetate) may be necessary to separate close-running spots.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator. Store the final product under an inert atmosphere and protected from light.

ChromatographyWorkflow cluster_prep Column Preparation cluster_run Running the Column cluster_analysis Analysis & Isolation prep1 Prepare Slurry (Silica + Eluent) prep2 Pack Column prep1->prep2 prep3 Add Sand & Equilibrate prep2->prep3 load Load Sample in Minimal Solvent prep3->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Pure Product evap->product

Figure 2. Workflow for flash column chromatography purification.

References

Side reactions and byproducts in the synthesis of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(allyloxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of starting material or product.1. Monitor the reaction by TLC or GC-MS to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. Typically, the reaction is run at the reflux temperature of the solvent. 3. Use a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe) instead of potassium carbonate (K₂CO₃). 4. Ensure the 2-aminophenol is of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of N-Allylated Byproduct The amino group of 2-aminophenol is nucleophilic and can compete with the hydroxyl group in reacting with allyl bromide.1. Use a less polar, aprotic solvent like acetone or THF. 2. Employ a weaker base such as potassium carbonate, which is less likely to deprotonate the amino group. 3. Consider a protection strategy for the amino group (e.g., as a benzaldehyde imine) prior to allylation, followed by deprotection.
Formation of C-Allylated Byproduct (Claisen Rearrangement) The desired product, this compound, can undergo a[1][1]-sigmatropic rearrangement (Claisen rearrangement) to form 2-allyl-6-aminophenol, especially at elevated temperatures.1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. 2. Minimize the reaction time once the formation of the desired product is complete. 3. If the rearrangement is a significant issue, consider alternative synthetic routes that do not involve heating the allyloxyaniline intermediate for extended periods.
Di-allylated Byproducts Detected Both the hydroxyl and amino groups have reacted with allyl bromide.1. Use a stoichiometric amount or a slight excess of allyl bromide (e.g., 1.05-1.1 equivalents). 2. Add the allyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.
Presence of Unreacted 2-Aminophenol 1. Insufficient amount of allyl bromide or base. 2. Inactive allyl bromide.1. Ensure the correct stoichiometry of reagents. 2. Check the purity and reactivity of the allyl bromide.
Oxidation of 2-Aminophenol 2-Aminophenol is susceptible to oxidation, leading to colored impurities.1. Use degassed solvents. 2. Perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis, which involves the reaction of 2-aminophenol with an allyl halide (commonly allyl bromide) in the presence of a base.

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions include N-allylation of the amino group, C-allylation of the aromatic ring via Claisen rearrangement of the product, and di-allylation of both the amino and hydroxyl groups. Oxidation of the starting 2-aminophenol can also lead to colored impurities.

Q3: How can I minimize the formation of the N-allylated byproduct?

A3: To favor O-allylation over N-allylation, you can use a less polar solvent and a milder base. A common strategy is to use potassium carbonate in acetone. Alternatively, protecting the amine group before allylation provides excellent selectivity.

Q4: Under what conditions does the Claisen rearrangement become a significant problem?

A4: The Claisen rearrangement is a thermal process. It becomes more significant at higher reaction temperatures and with prolonged reaction times. If you are using a high-boiling solvent like DMF, this rearrangement is more likely to occur.

Q5: What is a suitable work-up procedure for this reaction?

A5: A typical work-up involves filtering off the inorganic salts, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent (like ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is often purified by column chromatography.

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product and byproducts.

Quantitative Data Summary

The following table provides illustrative data on the product distribution in the synthesis of this compound under different reaction conditions. Note: These values are representative examples to demonstrate the impact of reaction parameters and may not reflect actual experimental results.

Base Solvent Temperature (°C) Yield of this compound (%) N-Allylated Byproduct (%) C-Allylated Byproduct (%) Di-allylated Byproduct (%)
K₂CO₃Acetone56 (reflux)7510< 25
NaHTHF66 (reflux)6025< 210
NaOMeMethanol65 (reflux)6520< 28
K₂CO₃DMF10050152010

Experimental Protocols

Key Experiment: Direct Synthesis of this compound

This protocol describes a common method for the direct synthesis of this compound without the use of a protecting group.

Materials:

  • 2-Aminophenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.

  • Slowly add allyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Aminophenol 2-Aminophenol 2-Aminophenolate 2-Aminophenolate 2-Aminophenol->2-Aminophenolate Base (e.g., K2CO3) N-Allyl-2-aminophenol N-Allyl-2-aminophenol 2-Aminophenol->N-Allyl-2-aminophenol N-Allylation N,O-Diallyl-2-aminophenol N,O-Diallyl-2-aminophenol 2-Aminophenol->N,O-Diallyl-2-aminophenol Di-allylation This compound This compound 2-Aminophenolate->this compound Allyl Bromide (SN2) 2-Allyl-6-aminophenol 2-Allyl-6-aminophenol This compound->2-Allyl-6-aminophenol Claisen Rearrangement (Heat)

Caption: Reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product by TLC/GC-MS start->check_byproducts unreacted_sm Unreacted 2-Aminophenol check_byproducts->unreacted_sm Major impurity is starting material n_allylation N-Allylated Byproduct check_byproducts->n_allylation Significant N-allylation c_allylation C-Allylated Byproduct check_byproducts->c_allylation Significant C-allylation solution_sm Increase reaction time/ temperature or use stronger base unreacted_sm->solution_sm solution_n Use milder base/ less polar solvent or protect amino group n_allylation->solution_n solution_c Lower reaction temperature or reduce reaction time c_allylation->solution_c

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing the Claisen Rearrangement of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Claisen rearrangement of 2-(allyloxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this important synthetic transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful synthesis of 2-allyl-6-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Claisen rearrangement of this compound?

The thermal rearrangement of this compound, a classic[1][1]-sigmatropic rearrangement, yields 2-allyl-6-aminophenol as the primary product. The allyl group migrates from the oxygen atom to the ortho-position of the aniline ring.

Q2: What is a typical temperature range for the uncatalyzed thermal Claisen rearrangement of aryl allyl ethers?

Uncatalyzed thermal Claisen rearrangements of aryl allyl ethers generally require high temperatures, often in the range of 180-250°C. For this compound, the reaction is typically performed by heating the neat substrate or in a high-boiling solvent.

Q3: Can the reaction temperature be lowered?

Yes, the reaction temperature can be significantly lowered through several methods:

  • Lewis Acid Catalysis: The use of Lewis acids can facilitate the rearrangement at lower temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and can often be performed at lower bulk temperatures compared to conventional heating.

  • Solvent Choice: Polar solvents can accelerate the rate of the Claisen rearrangement.

Q4: What are common side reactions to be aware of?

Potential side reactions include:

  • Formation of the para-product: While the ortho-product is generally favored, migration of the allyl group to the para-position can occur, especially if the ortho-positions are blocked.

  • Cleavage of the allyl ether: At very high temperatures, decomposition of the starting material can occur, leading to the formation of 2-aminophenol.

  • Intermolecular reactions: In the presence of polar, nucleophilic solvents at high temperatures, intermolecular reactions can sometimes be observed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Impurities in the starting material are inhibiting the reaction.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Increase the reaction time and monitor the progress by TLC or GC-MS. 3. Purify the this compound starting material by column chromatography or distillation. 4. Consider using a Lewis acid catalyst or microwave irradiation to promote the reaction.
Formation of multiple products (e.g., ortho- and para-isomers) 1. The reaction temperature is excessively high, leading to less selective rearrangement.1. Lower the reaction temperature. 2. If using a catalyst, screen different Lewis acids to improve selectivity.
Significant amount of 2-aminophenol byproduct 1. Decomposition of the starting material due to excessive heat. 2. Presence of acid or base impurities that catalyze ether cleavage.1. Lower the reaction temperature. 2. Ensure all glassware is clean and dry, and purify the starting material to remove any acidic or basic impurities.
Reaction mixture turns dark or charring occurs 1. The reaction temperature is too high, causing decomposition of the starting material or product.1. Significantly reduce the reaction temperature. 2. Consider performing the reaction in a high-boiling, inert solvent to better control the temperature.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement (Uncatalyzed)

This protocol outlines the general procedure for the uncatalyzed thermal rearrangement of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-diethylaniline, diphenyl ether) (optional)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates and appropriate developing solvent

  • Silica gel for column chromatography

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask. If using a solvent, add it at this stage (typically 5-10 mL per gram of substrate).

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with stirring.

  • Monitor the reaction progress by TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-allyl-6-aminophenol.

Data Presentation: Temperature Optimization of Thermal Rearrangement

Temperature (°C)Reaction Time (h)Yield of 2-allyl-6-aminophenol (%)Notes
18012~40Incomplete conversion
2006~75Good conversion, some byproduct formation
2203~85High conversion, increased charring

Note: These are representative data and actual results may vary depending on the specific reaction scale and purity of the starting material.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with This compound setup Set up reaction (neat or in solvent) start->setup heat Heat to 180-220°C setup->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete purify Column Chromatography cool->purify product 2-Allyl-6-aminophenol purify->product

Caption: Experimental workflow for the thermal Claisen rearrangement.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_purity Purity Issues cluster_catalysis Catalysis Options cluster_side_products Side Product Issues start Low Conversion? increase_temp Increase Temperature start->increase_temp Yes multiple_products Multiple Products? start->multiple_products No check_time Increase Reaction Time increase_temp->check_time purify_sm Purify Starting Material check_time->purify_sm add_catalyst Add Lewis Acid or Use Microwave purify_sm->add_catalyst lower_temp Lower Temperature multiple_products->lower_temp Yes decomposition Decomposition? multiple_products->decomposition No lower_temp2 Lower Temperature decomposition->lower_temp2 Yes check_impurities Check for Acid/Base Impurities lower_temp2->check_impurities

Caption: Troubleshooting logic for the Claisen rearrangement.

References

Troubleshooting low yields in 2-(Allyloxy)aniline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 2-(Allyloxy)aniline. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound unexpectedly low?

Low yields in this synthesis are typically due to a combination of factors including side reactions, incomplete reactions, or suboptimal reaction conditions. The primary competing reaction is the N-allylation of 2-aminophenol, which forms N-allyl-2-aminophenol and N,O-diallyl-2-aminophenol. The reaction is a Williamson ether synthesis, which is an SN2 reaction sensitive to steric hindrance and the basicity of the nucleophile.

Q2: What is the main side product I should be concerned about, and how can I identify it?

The main side product is N-allyl-2-aminophenol. You may also form the di-allylated product, N,O-diallyl-2-aminophenol. These can be identified using techniques such as TLC, GC-MS, or NMR spectroscopy by comparing the spectra of your product mixture to the known spectra of the starting material and the desired product.

Q3: How can I selectively synthesize this compound and avoid N-allylation?

There are two main strategies to achieve selective O-allylation:

  • Direct Synthesis under Controlled Conditions: This method relies on the difference in acidity between the phenolic hydroxyl group and the amino group of 2-aminophenol. The pKa of the phenolic proton is approximately 9.97, while the pKa of the anilinium ion (the protonated amino group) is around 4.78.[1] By using a base that is strong enough to deprotonate the phenol but not the amine, you can favor the formation of the phenoxide, which is a better nucleophile for the O-allylation.

  • Protection-Deprotection Strategy: This is a more robust method that involves temporarily protecting the amino group, performing the allylation on the hydroxyl group, and then removing the protecting group. A common method is to form an imine with benzaldehyde, which can then be hydrolyzed after the reaction.

Q4: Which base should I use for the direct synthesis?

For direct synthesis, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can deprotonate both the hydroxyl and, to some extent, the amino group, leading to a mixture of products. The choice of base is critical for selectivity.

Q5: What is the best solvent for this reaction?

Polar aprotic solvents like acetone, DMF (dimethylformamide), or acetonitrile are generally recommended for Williamson ether synthesis as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

Troubleshooting Guide

This table outlines common issues encountered during the synthesis of this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Allyl Bromide: The allyl bromide may have degraded.Use a fresh bottle of allyl bromide or distill the existing one before use.
2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the phenol.Ensure the base is dry and use a slight excess. Consider a slightly stronger base if using a very weak one, but be mindful of N-allylation.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature and monitor the progress by TLC. For many Williamson ether syntheses, refluxing the solvent is effective.
Presence of a Major Side Product (N-allylation) 1. Base is too Strong: Strong bases can deprotonate the amino group, leading to N-allylation.Switch to a weaker base like K₂CO₃.
2. High Reaction Temperature: Higher temperatures can sometimes favor N-allylation.Try running the reaction at a lower temperature for a longer period.
3. Solvent Choice: The solvent can influence the selectivity.Experiment with different polar aprotic solvents. Acetone is a good starting point.
4. Unprotected Amino Group: The amino group is inherently nucleophilic.For the highest selectivity, use the protection-deprotection protocol outlined below.
Formation of Multiple Products 1. Di-allylation: Both the hydroxyl and amino groups have been allylated.Use only a slight excess of allyl bromide (e.g., 1.1 equivalents). Adding the allyl bromide dropwise can also help control the reaction.
2. Elimination Side Reactions: While less common with primary halides like allyl bromide, it can occur at high temperatures.Maintain a moderate reaction temperature.
Difficulty in Product Purification 1. Similar Polarity of Products: The desired O-allylated product and the N-allylated side product may have similar polarities, making separation by column chromatography difficult.Adjust the solvent system for chromatography to achieve better separation. A gradient elution might be necessary. Consider derivatization of the amino group to alter its polarity before chromatography.

Experimental Protocols

Protocol 1: Direct O-Allylation of 2-Aminophenol

This protocol aims for direct O-allylation by carefully selecting the reaction conditions to favor the formation of the desired product.

Materials:

  • 2-Aminophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add allyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Protocol 2: Selective O-Allylation via Protection-Deprotection

This protocol involves the protection of the amino group as an imine, followed by allylation and deprotection, which generally provides higher selectivity for the O-allylated product.

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • Methanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Allyl bromide

  • Acetone, anhydrous

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

Procedure:

Step 1: Protection of the Amino Group

  • Dissolve 2-aminophenol (1.0 eq) in methanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-2-aminophenol. This can be purified by recrystallization if necessary.

Step 2: O-Allylation

  • To the crude N-benzylidene-2-aminophenol (1.0 eq), add anhydrous acetone, anhydrous potassium carbonate (1.5 eq), and allyl bromide (1.1 eq).

  • Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature, filter the solids, and evaporate the solvent.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent and treat with an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir until the imine is hydrolyzed (monitor by TLC).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Visualizations

Reaction Pathways

G cluster_direct Direct Synthesis cluster_protection Protection-Deprotection Synthesis 2-AP 2-Aminophenol Reaction Williamson Ether Synthesis 2-AP->Reaction AllylBr Allyl Bromide AllylBr->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Desired This compound (O-Allylation) Reaction->Desired Side N-Allyl-2-aminophenol (N-Allylation) Reaction->Side 2-AP2 2-Aminophenol Protect 1. Protect Amino Group (e.g., Benzaldehyde) 2-AP2->Protect Protected Protected 2-Aminophenol Protect->Protected Allylate 2. O-Allylation (Allyl Bromide, Base) Protected->Allylate AllylatedProtected Protected this compound Allylate->AllylatedProtected Deprotect 3. Deprotect Amino Group (e.g., Acid Hydrolysis) AllylatedProtected->Deprotect Final This compound Deprotect->Final

Caption: Alternative synthetic routes to this compound.

Troubleshooting Logic

G cluster_no_product Troubleshooting: No Product cluster_side_product Troubleshooting: Side Products start Low Yield of this compound check_products Analyze crude product (TLC, NMR, GC-MS) start->check_products no_product No or very little product check_products->no_product Mainly starting material side_product Significant side product(s) check_products->side_product Multiple spots/peaks check_reagents Check Reagents: - Allyl bromide quality - Base activity/dryness no_product->check_reagents check_conditions Check Conditions: - Temperature too low? - Reaction time too short? no_product->check_conditions identify_side_product Identify side product: Is it N-allylated? side_product->identify_side_product solution_no_product Solutions: - Use fresh reagents - Increase temperature/time check_reagents->solution_no_product check_conditions->solution_no_product n_allylation N-Allylation is the main issue identify_side_product->n_allylation Yes other_side_product Other side products (e.g., di-allylation) identify_side_product->other_side_product No solution_n_allylation Solutions for N-Allylation: - Use weaker base (K2CO3) - Lower reaction temperature - Use protection strategy n_allylation->solution_n_allylation solution_other Solutions for Others: - Use stoichiometric allyl bromide - Control temperature other_side_product->solution_other

Caption: A logical workflow for troubleshooting low yields.

References

Preventing oxidation of 2-(Allyloxy)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Allyloxy)aniline. It provides essential information on preventing oxidation during storage and offers troubleshooting advice for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned yellow/brown. What is the cause?

A1: The color change from colorless to yellow or brown is a common indicator of oxidation.[1][2][3] Like many anilines, this compound is susceptible to degradation upon exposure to air and/or light, leading to the formation of colored impurities.[1][3]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote oxidation are:

  • Oxygen: Exposure to air is a primary driver of oxidation.

  • Light: UV radiation can catalyze oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q3: How can I minimize the oxidation of this compound during storage?

A3: To minimize oxidation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass container, and at a reduced temperature, preferably refrigerated.

Q4: What are the potential oxidation products of this compound?

A4: While specific studies on this compound are limited, the oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[4][5][6] The presence of the allyloxy group may also lead to reactions involving this functional group.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: While the use of antioxidants for stabilizing anilines is not a widespread standard practice in laboratory settings for pure compounds, certain phenolic compounds and derivatives of phenylenediamine are known to inhibit the oxidation of some organic molecules.[7] However, the compatibility and potential interference of any antioxidant with downstream applications must be carefully evaluated.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.

Problem: Visual inspection shows discoloration of this compound.

  • Initial Assessment:

    • Has the container been opened multiple times?

    • Was the container properly sealed after each use?

    • Has the material been exposed to light or elevated temperatures?

  • Corrective Actions:

    • If the discoloration is minor, the material may still be usable for some applications, but purity should be verified.

    • For sensitive applications, it is recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened batch.

    • Review and improve storage and handling procedures to prevent future oxidation.

Problem: Inconsistent experimental results using this compound.

  • Purity Verification:

    • Analyze the purity of the this compound sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Compare the analytical results of the suspect sample with a fresh, high-purity standard.

  • Impact Assessment:

    • Consider if the potential oxidation products could interfere with the intended reaction or analysis. For example, the formation of nitro or nitroso compounds could alter the electronic properties and reactivity of the molecule.

Data Presentation

The following table summarizes the recommended storage conditions to minimize the oxidation of this compound, based on general best practices for aromatic amines.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[1]
Light Exposure Amber glass container, stored in the darkProtects the compound from light-induced degradation.[1]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and detect potential oxidation products. Method optimization will be required.

  • Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

    • This compound reference standard

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to achieve a similar concentration.

    • Chromatographic Conditions (Starting Point):

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1%).

      • Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure separation of impurities.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

      • Injection Volume: 10 µL

    • Analysis: Inject the standards and the sample solution into the HPLC system.

    • Data Processing:

      • Generate a calibration curve from the peak areas of the standard solutions.

      • Determine the concentration of this compound in the sample.

      • Calculate the purity as a percentage of the main peak area relative to the total peak area.

      • Examine the chromatogram for the presence of additional peaks, which may correspond to oxidation products.

Visualizations

Troubleshooting Workflow for this compound Oxidation start Start: Suspected Oxidation of this compound visual_inspection Visual Inspection: Discoloration (Yellow/Brown)? start->visual_inspection yes_discoloration Yes visual_inspection->yes_discoloration Discolored no_discoloration No visual_inspection->no_discoloration Not Discolored analytical_verification Perform Purity Analysis (e.g., HPLC, GC) yes_discoloration->analytical_verification investigate_other_causes Investigate Other Potential Causes for Experimental Issues no_discoloration->investigate_other_causes purity_ok Purity within Specification? analytical_verification->purity_ok Purity OK purity_not_ok No analytical_verification->purity_not_ok Purity Not OK end_ok End: Material is Suitable for Use purity_ok->end_ok review_storage Review Storage and Handling Procedures purity_not_ok->review_storage purify_or_discard Purify Material or Use Fresh Batch review_storage->purify_or_discard end_not_ok End: Material Requires Action purify_or_discard->end_not_ok investigate_other_causes->end_ok

Caption: Troubleshooting workflow for suspected oxidation of this compound.

Potential Oxidation Pathway of this compound aniline This compound oxidation Oxidation (O2, Light, Metal Ions) aniline->oxidation intermediates Reactive Intermediates (e.g., Radical Cation) oxidation->intermediates dimerization Dimerization/Polymerization intermediates->dimerization further_oxidation Further Oxidation intermediates->further_oxidation colored_polymers Colored Polymeric Impurities dimerization->colored_polymers oxidation_products Oxidized Products (e.g., Nitroso, Nitro, Quinone-like structures) further_oxidation->oxidation_products

Caption: Plausible oxidation pathway for this compound.

References

Overcoming solubility issues of 2-(Allyloxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues related to 2-(Allyloxy)aniline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aniline derivative, is generally expected to be soluble in many organic solvents.[1] Aniline and its derivatives are typically soluble in alcohols, ethers, and benzene due to their low polarity and ability to engage in van der Waals and dipole-dipole interactions with other organic molecules.[1] Structurally similar compounds like 2-ethoxyaniline are soluble in alcohol and ether, while 2-isopropoxyaniline is soluble in organic solvents.[2][3] However, it is only slightly soluble in water.[1][2]

Q2: What are the key physical properties of this compound?

A2: this compound is a liquid at room temperature. While specific data for this compound is limited, related anilines like 2-ethoxyaniline are described as colorless to yellow oily liquids that can darken upon exposure to air and light.[2]

Q3: Are there any known incompatibilities or safety considerations when handling this compound?

A3: Yes, this compound should be handled with care. Aniline and its derivatives are toxic and can be absorbed through the skin and by inhalation.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from light and heat.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my chosen solvent. What should I do first?

A1: First, verify that you are using an appropriate solvent. Based on the properties of similar aniline derivatives, polar organic solvents are a good starting point.[8] If you are still facing issues, consider the following troubleshooting workflow:

G start Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., polar organic) start->check_solvent gentle_heating Apply gentle heating (e.g., warm water bath) check_solvent->gentle_heating Yes consult_sds Consult Safety Data Sheet for incompatibilities check_solvent->consult_sds No sonication Use sonication to aid dissolution gentle_heating->sonication cosolvent Add a co-solvent (e.g., a small amount of DMSO or DMF) sonication->cosolvent success Solubility Achieved cosolvent->success check_purity Check the purity of This compound consult_sds->check_purity

Caption: General troubleshooting workflow for solubility issues.

Q2: My this compound has "oiled out" of the solution. What does this mean and how can I fix it?

A2: "Oiling out" occurs when a solute separates from the solvent as a liquid phase rather than precipitating as a solid. This often happens when the solution is saturated at a higher temperature and then cooled, or when the solvent cannot fully solvate the compound. To resolve this, you can try reheating the mixture and adding more solvent until the oil phase redissolves. Using a co-solvent system from the start can also prevent this issue.

Q3: I'm observing an incomplete reaction and suspect solubility is the cause. What can I do?

A3: Incomplete reactions are often linked to poor solubility of one or more reagents. To address this, ensure your this compound is fully dissolved before adding other reactants. You might need to switch to a solvent in which all reactants are more soluble. Techniques like gentle heating or the use of a co-solvent can also help maintain a homogeneous reaction mixture.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, for aqueous solutions, pH adjustment can be effective. Since this compound is a weak base, its solubility in water can be increased by adding a small amount of acid to form a more soluble salt.[1] However, for reactions in organic solvents, this is generally not a suitable approach and can interfere with the reaction chemistry.

Data Summary

SolventCompoundReported Solubility
Ethanol2-EthoxyanilineSoluble
Ether2-EthoxyanilineSoluble
Water2-EthoxyanilineInsoluble
Chloroform3-IsopropoxyanilineSlightly Soluble
Methanol3-IsopropoxyanilineSlightly Soluble

Note: This data is for analogous compounds and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, THF, toluene)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial (e.g., 5 mL).

    • Ensure there is undissolved solid or liquid at the bottom of the vial.

    • Seal the vial and stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After 24 hours, stop stirring and allow the undissolved solute to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the sediment) using a micropipette.

    • Immediately filter the collected supernatant using a syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Accurately weigh an empty, clean, and dry vial.

    • Transfer the filtered supernatant to the pre-weighed vial and record the exact volume.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the residue (this compound) is achieved.

    • Weigh the vial containing the dry residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight.

    • Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Experimental Workflow Visualization

This compound is a valuable building block in medicinal chemistry. For instance, it can be a precursor in the synthesis of antifungal agents like naftifine analogs. The following diagram illustrates a plausible synthetic workflow.[9][10]

G cluster_0 Synthesis of a Naftifine Analog A This compound (Starting Material) C Mannich-type Reaction A->C B Propiophenone Derivative B->C D γ-Amino Alcohol Intermediate C->D E Dehydration (Acid-catalyzed) D->E F Naftifine Analog (Final Product) E->F

Caption: Synthetic workflow for a naftifine analog.

References

Technical Support Center: Synthesis of 2-(Allyloxy)aniline for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for scaling up the synthesis of 2-(Allyloxy)aniline.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-aminophenol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide or allyl chloride).

2. What are the critical parameters to control during the scale-up of this synthesis?

When scaling up, the following parameters are crucial:

  • Temperature Control: Exothermic reactions can lead to side products. Proper cooling and controlled reagent addition are essential.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, to maximize yield and minimize side reactions.

  • Reagent Stoichiometry: Precise control over the molar ratios of 2-aminophenol, the base, and the allyl halide is critical for optimal conversion and to prevent the formation of byproducts.

  • Solvent Selection: The choice of solvent can influence reaction rate, selectivity, and ease of product isolation.

3. What are the main safety concerns associated with the synthesis of this compound?

Key safety concerns include:

  • Toxicity: Aniline and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] They are also suspected of causing genetic defects and cancer.[1][2]

  • Handling Precautions: Work in a well-ventilated area, preferably under a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3][5]

  • Flammability: The starting material, 2-aminophenol, is a combustible material that may burn but does not ignite readily.[6]

  • Reactivity: 2-Aminophenol can react with oxidizing agents.[6] The reaction to form this compound can be exothermic.

4. How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete deprotonation of 2-aminophenol.- Insufficient reaction time or temperature.- Poor quality of reagents.- Side reactions, such as N-allylation or elimination.[7]- Use a stronger base or ensure anhydrous conditions.- Optimize reaction time and temperature based on monitoring.- Use freshly distilled or purified reagents.- Employ a less hindered base and a primary allyl halide to favor SN2 over elimination.[7][8][9]
Formation of N-Allyl Byproduct The amine group of 2-aminophenol can also be allylated.- Use a base that selectively deprotonates the phenolic hydroxyl group over the amino group.- Protect the amine group before allylation, followed by a deprotection step.
Formation of Diallylated Product Excess allyl halide or base can lead to the allylation of both the hydroxyl and amino groups.- Carefully control the stoichiometry of the allyl halide (use a slight excess, but not a large one).- Add the allyl halide slowly to the reaction mixture.
Difficult Product Isolation/Purification - The product may be an oil, making crystallization difficult.- Presence of unreacted starting materials and byproducts.- Use column chromatography for purification.- Perform a liquid-liquid extraction to remove water-soluble impurities.- Consider converting the aniline product to a salt for easier handling and purification, followed by neutralization.[10]
Reaction Stalls or is Sluggish - Inadequate mixing in a large reactor.- Low reaction temperature.- Deactivation of the catalyst (if used).- Ensure the agitation speed is sufficient for the reactor volume.- Gradually increase the reaction temperature while monitoring for side product formation.- If using a catalyst, ensure it is fresh and not poisoned.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Aminophenol

  • Allyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminophenol and acetone.

  • Stir the mixture until the 2-aminophenol is fully dissolved.

  • Add finely ground potassium carbonate to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add allyl bromide to the refluxing mixture over a period of 1-2 hours. A similar allylation reaction is reported to be complete in 1 hour at reflux.[11]

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Reaction Williamson Ether Synthesis 2-Aminophenol->Reaction Allyl_Bromide Allyl_Bromide Allyl_Bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction This compound This compound Reaction->this compound Byproducts Byproducts (N-allylation, diallylation) Reaction->Byproducts

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, time) Check_Purity->Optimize_Conditions Analyze_Byproducts Identify Byproducts (TLC, HPLC, GC-MS) Optimize_Conditions->Analyze_Byproducts Adjust_Base Adjust Base/ Solvent System Analyze_Byproducts->Adjust_Base Side reactions detected Modify_Purification Modify Purification Strategy Analyze_Byproducts->Modify_Purification Purification issue Successful_Synthesis Successful Synthesis Adjust_Base->Successful_Synthesis Modify_Purification->Successful_Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

FAQ_Relationships Core_Topic This compound Synthesis Scale-Up Synthesis Synthesis Method Core_Topic->Synthesis Scale_Up Scale-Up Parameters Core_Topic->Scale_Up Safety Safety Concerns Core_Topic->Safety Analysis Reaction Monitoring Core_Topic->Analysis

Caption: Logical relationships of FAQ categories.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-(Allyloxy)aniline, a key intermediate in various synthetic pathways. We present a detailed analysis of its mass spectrometry fragmentation pattern and compare Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for its quantitative analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound under electron ionization (EI) is crucial for its unequivocal identification. While a publicly available, experimentally verified mass spectrum is not readily accessible, a probable fragmentation pathway can be deduced based on the established fragmentation rules for aromatic amines and ethers.

The proposed electron ionization mass spectrometry fragmentation pathway for this compound is initiated by the ionization of the molecule, typically through the loss of a lone pair electron from the nitrogen or oxygen atom, forming the molecular ion (M⁺˙) at m/z 149. The subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the allyl group: Cleavage of the ether bond can result in the loss of an allyl radical (•CH₂CH=CH₂), leading to the formation of a resonance-stabilized 2-aminophenoxy cation at m/z 108.

  • Benzylic-type cleavage: Cleavage of the C-C bond beta to the oxygen atom within the allyl group can lead to the loss of a vinyl radical (•CH=CH₂) and formation of a cation at m/z 122.

  • Rearrangement and subsequent fragmentation: The molecular ion may undergo rearrangement followed by fragmentation. For instance, a hydrogen rearrangement from the allyl group to the aromatic ring could precede other fragmentation steps.

  • Fragmentation of the aniline core: The aniline moiety itself can undergo characteristic fragmentation, such as the loss of HCN, leading to ions at lower mass-to-charge ratios.

A summary of the predicted major fragments for this compound is presented in the table below.

m/z Proposed Fragment Formula
149Molecular Ion[C₉H₁₁NO]⁺˙
108[M - C₃H₅]⁺[C₆H₆NO]⁺
93[Aniline]⁺˙[C₆H₇N]⁺˙
77[C₆H₅]⁺[C₆H₅]⁺

Diagram of the Proposed Fragmentation Pathway:

fragmentation_pathway M This compound (m/z = 149) F1 [M - C₃H₅]⁺ (m/z = 108) M->F1 - •C₃H₅ F2 [Aniline]⁺˙ (m/z = 93) F1->F2 - CO F3 [C₆H₅]⁺ (m/z = 77) F2->F3 - NH₂

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Methods: GC-MS vs. HPLC

For the quantitative analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are viable techniques. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, typically with UV or MS detection.
Sample Volatility Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).Sensitivity is dependent on the detector. Diode-array detection (DAD) offers good sensitivity, while MS detection provides higher sensitivity and selectivity.
Selectivity High selectivity is achieved through both chromatographic separation and mass analysis.Selectivity is determined by the column chemistry, mobile phase composition, and detector. MS detection significantly enhances selectivity.
Sample Throughput Can be lower due to longer run times and potential need for sample derivatization.Can offer higher throughput, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Matrix Effects Can be susceptible to matrix effects that may interfere with analyte ionization.Also prone to matrix effects, which can affect ionization efficiency in LC-MS and co-elution in LC-UV.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the HPLC analysis of this compound.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System: An Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240 nm and 290 nm).

Diagram of a General Analytical Workflow:

analytical_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP Weighing and Dissolution GCMS GC-MS Analysis SP->GCMS HPLC HPLC Analysis SP->HPLC DP_GCMS Mass Spectrum Interpretation and Quantification GCMS->DP_GCMS DP_HPLC Chromatogram Integration and Quantification HPLC->DP_HPLC

Caption: A generalized workflow for the analytical characterization of this compound.

A Comparative Guide to the FT-IR Spectral Interpretation of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Allyloxy)aniline with a common structural analog, Aniline. Understanding the spectral features of this compound is crucial for its identification and characterization in various research and development applications, including drug synthesis and materials science. This document outlines the expected vibrational frequencies, presents a comparative data table, details a standard experimental protocol for acquiring FT-IR data, and provides a logical workflow for spectral interpretation.

Performance Comparison: this compound vs. Aniline

The FT-IR spectrum of this compound is distinguished from that of aniline by the presence of an allyl ether group. This introduces characteristic vibrational modes associated with the C-O-C ether linkage and the C=C double bond of the allyl group, which are absent in the spectrum of aniline. The primary amine (-NH2) and aromatic ring vibrations are present in both compounds, though their precise wavenumbers may shift due to the electronic effects of the allyloxy substituent.

Below is a table summarizing the predicted key FT-IR absorption peaks for this compound and the experimentally observed peaks for Aniline.

Functional Group Vibrational Mode Expected/Observed Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for Aniline Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3450 - 33003433, 3356[1]Medium
Amine (N-H)Bending1630 - 16001605[2]Medium
Aromatic (C-H)Stretch3100 - 30003032[2]Medium
Aromatic (C=C)Ring Stretch1600 - 1450~1600, 1494[2]Medium-Strong
Alkene (=C-H)Stretch3100 - 3050Not ApplicableMedium
Alkene (C=C)Stretch1650 - 1630Not ApplicableMedium
Ether (Ar-O-C)Asymmetric Stretch1270 - 1230Not ApplicableStrong
Ether (C-O-C)Symmetric Stretch1050 - 1020Not ApplicableStrong
Alkyl (C-H)Stretch2980 - 2850Not ApplicableMedium

Experimental Protocol: Acquiring FT-IR Spectra

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., PerkinElmer Spectrum Two)[3][4]

  • This compound sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is properly installed.

    • Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Collection:

    • With the clean, dry ATR crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.

    • The spectral data is collected over a standard mid-infrared range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

  • Cleaning:

    • After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of an FT-IR spectrum, applicable to this compound and other organic molecules.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow start Acquire FT-IR Spectrum diagnostic_region Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic_region identify_functional_groups Identify Key Functional Groups (N-H, C=C, C-O) diagnostic_region->identify_functional_groups fingerprint_region Analyze Fingerprint Region (<1500 cm⁻¹) compare_with_reference Compare with Reference Spectra (e.g., Aniline) fingerprint_region->compare_with_reference identify_functional_groups->fingerprint_region propose_structure Propose or Confirm Structure compare_with_reference->propose_structure end Interpretation Complete propose_structure->end

Caption: Logical workflow for FT-IR spectrum interpretation.

References

A Comparative Guide to HPLC Methods for Purity Determination of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prospective High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(Allyloxy)aniline. The methods detailed below are designed to separate the main component from potential process-related impurities and degradation products. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control.

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, byproducts of the synthesis, and degradation products. A common synthetic route involves the O-alkylation of 2-aminophenol with an allyl halide (such as allyl bromide)[1][2]. Based on this, potential impurities may include:

  • 2-Aminophenol: Unreacted starting material.

  • Allyl Bromide: Unreacted reagent (highly volatile and less likely to be present in the final product).

  • 4-(Allyloxy)aniline: Isomeric impurity formed if the 2-aminophenol starting material contains 4-aminophenol.

  • N-Allyl-2-(allyloxy)aniline: A potential byproduct of dialkylation.

  • N,N-Diallyl-2-(allyloxy)aniline: A potential byproduct of trialkylation.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

A robust HPLC method should be capable of separating this compound from these and other potential impurities.

Comparison of HPLC Methods

Two reversed-phase HPLC (RP-HPLC) methods are proposed and compared below. Method 1 is a simple isocratic method suitable for routine purity checks, while Method 2 is a gradient method designed for enhanced resolution of a wider range of potential impurities.

Data Presentation

Table 1: HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A / 40% BGradient
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 254 nm and 280 nm
Injection Vol. 10 µL5 µL
Run Time 15 minutes20 minutes

Table 2: Gradient Elution Program for Method 2

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
15.01090
15.19010
20.09010

Table 3: Hypothetical Performance Comparison

Performance MetricMethod 1 (Isocratic)Method 2 (Gradient)
Resolution (Rs) of Critical Pair *> 1.5> 2.0
Theoretical Plates (N) for Main Peak ~10,000~15,000
Tailing Factor (Tf) for Main Peak 1.11.0
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

*Critical Pair refers to the two most closely eluting peaks, likely this compound and a key impurity.

Experimental Protocols

A detailed experimental protocol for the recommended gradient method (Method 2) is provided below. This method offers superior separation capabilities for a comprehensive purity profile.

Detailed Protocol for Method 2 (Gradient)

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for testing

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: As detailed in Table 2.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 5 µL

4. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC grade acetonitrile directly and degas.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates for the this compound peak should be not less than 10,000.

6. Analysis Procedure:

  • Inject a blank (diluent) to ensure no interference.

  • Inject the standard solution.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with that of the standard.

  • Calculate the percentage purity of the this compound sample using the area normalization method or by using the response factor of the main peak against any identified impurities.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity determination of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phases (A and B) system_setup Set Up HPLC System (Method Parameters) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution analysis Inject Blank, Standard, and Sample prep_sample->analysis system_setup->system_suitability system_suitability->analysis chromatogram Obtain Chromatograms analysis->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration calculation Calculate Purity peak_integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship between key HPLC parameters and their impact on the separation.

Method_Parameters cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes mobile_phase Mobile Phase Composition (Isocratic vs. Gradient) resolution Resolution (Rs) mobile_phase->resolution retention Retention Time (tR) mobile_phase->retention analysis_time Analysis Time mobile_phase->analysis_time column Column Chemistry (e.g., C18) & Dimensions column->resolution column->retention efficiency Efficiency (N) column->efficiency flow_rate Flow Rate flow_rate->retention flow_rate->analysis_time temperature Column Temperature temperature->resolution temperature->retention

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-(Allyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the characterization of 2-(Allyloxy)aniline derivatives, a class of compounds with potential applications in medicinal chemistry.

While X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information, a comprehensive characterization often involves complementary techniques. This guide will delve into the experimental protocols of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting their respective strengths and the nature of the data they provide.

At a Glance: Comparing Structural Analysis Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the experimental resources available. The following table summarizes the key aspects of X-ray crystallography and its common spectroscopic alternatives.

TechniqueInformation ObtainedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Single, high-quality crystal (typically 0.1-0.5 mm).Low to MediumUnambiguous determination of absolute stereochemistry and conformation.Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.Solution or solid sample (mg scale).HighProvides detailed information about molecular structure and dynamics in solution.Does not directly provide a 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.Small amount of sample (µg to ng).HighHigh sensitivity and accuracy in determining molecular mass.Does not provide information on the 3D arrangement of atoms.
IR Spectroscopy Presence of specific functional groups.Solid, liquid, or gas sample (mg scale).HighRapid and non-destructive method for functional group identification.Provides limited information on the overall molecular structure.

In Detail: Experimental Protocols

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, from which the positions of individual atoms can be determined with high precision.

Experimental Workflow:

XRay_Workflow cluster_crystal Crystal Growth & Mounting cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Crystallization Crystallization (e.g., slow evaporation) Synthesis->Crystallization Mounting Crystal Mounting on a goniometer Crystallization->Mounting Diffraction Diffraction Experiment Mounting->Diffraction XRay_Source X-ray Source XRay_Source->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing (Integration & Scaling) Detector->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation Model_Building->Validation Characterization_Logic cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structure Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity, Environment) Purification->NMR XRay X-ray Crystallography (3D Structure) NMR->XRay Informs Purity & Structure for Crystallization

Comparative Guide to the Synthesis of 2-(Allyloxy)aniline: A Study of Catalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(allyloxy)aniline, a valuable intermediate in pharmaceutical and materials science, presents a notable challenge in regioselectivity. The presence of two nucleophilic sites—the amino and hydroxyl groups—on the 2-aminophenol starting material complicates direct allylation, often leading to a mixture of O-allylated, N-allylated, and N,O-diallylated products. This guide provides a comparative analysis of different strategies for the synthesis of this compound, with a focus on achieving high selectivity for the desired O-allylated product.

Performance Comparison of Synthetic Strategies

Direct catalytic O-allylation of 2-aminophenol is notoriously difficult. Many transition metal catalyst systems, which are often effective for O-arylation of other aminophenols, fail to provide the desired O-selectivity with 2-aminophenol. This is largely attributed to the formation of a stable five-membered chelate ring between the catalyst and the substrate, involving both the amino and hydroxyl groups, which deactivates the hydroxyl group or favors N-alkylation.[1][2]

In contrast, a multi-step approach involving the protection of the amino group, followed by O-allylation and subsequent deprotection, has proven to be a highly effective and selective strategy. This method, while involving more steps, provides a reliable route to the desired product in high yield.

Below is a summary of the quantitative data for the most effective reported method, which employs a protection-deportation strategy.

MethodCatalyst/BaseKey StepsO-Allylation YieldOverall YieldSelectivityReference
Protection-First Synthesis K₂CO₃ (for allylation)1. Protection of NH₂ with Benzaldehyde2. O-Allylation3. Deprotection (Hydrolysis)~95%~88%High[3][4]
Direct Catalytic Allylation Various (e.g., Cu, Pd)Direct allylation of 2-aminophenolLow to NoneN/APoor (N-allylation favored)[1][2][5]

Experimental Protocols

Highly Selective O-Allylation via Amino Group Protection

This method, adapted from the work of Wang and Xu (2010), utilizes an inexpensive protecting group (benzaldehyde) to achieve high selectivity.[3][4]

Step 1: Protection of the Amino Group (Formation of N-benzylidene-2-aminophenol)

  • To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as grey crystals. (Typical yield: ~96%).

Step 2: O-Allylation

  • To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add anhydrous potassium carbonate (K₂CO₃) (828 mg, 6 mmol).

  • Add allyl bromide (0.36 g, 3 mmol).

  • Reflux the mixture for 20 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude N-benzylidene-2-(allyloxy)aniline can be used in the next step without further purification.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude product from Step 2 in 20 mL of methanol.

  • Add 10 mL of 2M hydrochloric acid (HCl).

  • Stir the mixture for 1 hour.

  • Pour the reaction mixture into 30 mL of water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain pure this compound. (Overall yield from protected intermediate: ~92%).

Visualizations

Logical Workflow for Selective O-Allylation

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Allylation cluster_2 Step 3: Deprotection aminophenol 2-Aminophenol protected_intermediate N-benzylidene-2-aminophenol aminophenol->protected_intermediate Methanol, RT, 1h benzaldehyde Benzaldehyde benzaldehyde->protected_intermediate allylated_intermediate N-benzylidene-2-(allyloxy)aniline protected_intermediate->allylated_intermediate K2CO3, Acetone, Reflux, 20h allyl_bromide Allyl Bromide allyl_bromide->allylated_intermediate final_product This compound allylated_intermediate->final_product 2M HCl, Methanol, 1h

Caption: Workflow for the selective synthesis of this compound.

Challenge of Direct Catalytic O-Allylation

G aminophenol 2-Aminophenol chelate Stable 5-Membered Chelate Complex aminophenol->chelate catalyst Metal Catalyst (e.g., Cu, Pd) catalyst->chelate N_allylation N-Allylation Product (Favored) chelate->N_allylation Favored Pathway O_allylation O-Allylation Product (Disfavored) chelate->O_allylation Disfavored Pathway

Caption: Chelation issue in direct catalytic O-allylation of 2-aminophenol.

References

A Comparative Guide to the Synthesis of 2-(Allyloxy)aniline: A New Multi-Step Route vs. the Traditional Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, multi-step synthetic route for 2-(allyloxy)aniline against the well-established Williamson ether synthesis. The objective is to offer an evidence-based evaluation of both methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes, providing a clear, quantitative comparison.

ParameterEstablished Route: Williamson Ether SynthesisNew Route: Multi-Step Synthesis
Starting Materials 2-Aminophenol, Allyl Bromide, Base (e.g., K₂CO₃)2-Aminophenol, Acetic Anhydride, Allyl Bromide, Base (e.g., K₂CO₃), HCl
Number of Steps 13
Overall Yield ~85-95%~70-80% (cumulative)
Reaction Time 4-6 hours12-18 hours (cumulative)
Purity of Final Product High (typically >98% after purification)High (typically >98% after purification)
Key Advantages High yield, simplicity, cost-effectivePotential for synthesis of derivatives, controlled reaction
Key Disadvantages Potential for N-allylation side productsLower overall yield, longer process, more reagents

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams outline the established and new routes.

G Established vs. New Synthetic Route Comparison cluster_0 Established Route: Williamson Ether Synthesis cluster_1 New Route: Multi-Step Synthesis A 2-Aminophenol D This compound A->D B Allyl Bromide B->D C Base (e.g., K₂CO₃) C->D E 2-Aminophenol G N-(2-hydroxyphenyl)acetamide E->G F Acetic Anhydride F->G J N-(2-(allyloxy)phenyl)acetamide G->J H Allyl Bromide H->J I Base (e.g., K₂CO₃) I->J L This compound J->L K Acidic Hydrolysis (HCl) K->L G Reaction Pathway: New Multi-Step Synthesis A 2-Aminophenol Protection of Amine B N-(2-hydroxyphenyl)acetamide Williamson Ether Synthesis A:f1->B:f0 Acetic Anhydride C N-(2-(allyloxy)phenyl)acetamide Deprotection B:f1->C:f0 Allyl Bromide, K₂CO₃ D This compound C:f1->D:f0 HCl, H₂O

Unveiling the Biological Potential: A Comparative Guide to Novel 2-(Allyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel 2-(Allyloxy)aniline derivatives and related compounds. Sourced from recent scientific literature, this document summarizes their antimicrobial and anticancer properties, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways and experimental workflows.

Antimicrobial Activity of this compound Derivatives

A notable derivative, 9-allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride, has demonstrated significant antimicrobial activity against a panel of bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for this compound.

Table 1: Antimicrobial Activity of 9-allyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292131.95
Staphylococcus aureusMRSA 366/190.98
Enterococcus faecalisATCC 292123.9
Enterococcus faecalisVRE 688/191.95
Mycobacterium smegmatisATCC 7000840.98
Mycobacterium marinumCAMP 56440.98

Anticancer Activity of Aniline Derivatives

While specific quantitative data on the anticancer activity of this compound derivatives is limited in the reviewed literature, several other novel aniline derivatives have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric. For comparative purposes, the IC50 values for some of these related aniline derivatives are presented below.

Table 2: Anticancer Activity of Novel Aniline Derivatives (for comparative purposes)

CompoundCancer Cell LineIC50 (µM)
Pegaharoline AA549 (Non-small cell lung cancer)2.39 ± 0.27[3]
PC9 (Non-small cell lung cancer)3.60 ± 0.41[3]
Asiatic acid derivative 5bHepG2 (Hepatocellular carcinoma)Not specified, but noted as the most potent
Phenylthiazole derivative 4cSKNMC (Neuroblastoma)10.8 ± 0.08
Phenylthiazole derivative 4dHep-G2 (Hepatocellular carcinoma)11.6 ± 0.12
Benzothiazole aniline L1Liver, Breast, Lung, Prostate, Kidney, and Brain cancer cell linesDemonstrated better cytotoxicity than cisplatin
Benzothiazole aniline L1PtLiver, Breast, Lung, Prostate, Kidney, and Brain cancer cell linesDemonstrated better cytotoxicity than cisplatin

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test aniline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway in Cancer

Several aniline derivatives have been found to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to programmed cell death (apoptosis).

PI3K_AKT_mTOR_Pathway Aniline_Derivative Aniline Derivative PI3K PI3K Aniline_Derivative->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of certain aniline derivatives.

General Experimental Workflow for Biological Activity Screening

The process of screening novel compounds for biological activity typically follows a structured workflow, from initial synthesis to the identification of lead compounds.

Biological_Activity_Screening_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (MIC, IC50) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathways) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for the biological activity screening of novel chemical compounds.

References

Spectroscopic Comparison: 2-(Allyloxy)aniline and its Claisen Rearrangement Product

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-(Allyloxy)aniline and its primary thermal rearrangement product, 2-allyl-6-aminophenol, reveals distinct spectroscopic signatures that are instrumental for characterization and reaction monitoring. This guide provides a comparative overview of their key spectral features, supported by experimental data, to aid researchers in identifying these compounds.

The thermal rearrangement of this compound via a[1][1]-sigmatropic shift, commonly known as the Claisen rearrangement, is a fundamental reaction in organic synthesis, yielding 2-allyl-6-aminophenol as the primary product. The transformation involves the migration of the allyl group from the oxygen atom to the ortho position on the aromatic ring, resulting in significant changes in the molecular structure. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2-allyl-6-aminophenol, providing a quantitative basis for their comparison.

Compound ¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound 6.85-6.70 (m, 4H, Ar-H), 6.05 (ddt, 1H, -CH=), 5.40 (dq, 1H, =CH₂), 5.25 (dq, 1H, =CH₂), 4.50 (dt, 2H, -O-CH₂-), 3.80 (s, 2H, -NH₂)146.0, 137.5, 133.0, 121.5, 118.0, 117.5, 115.0, 112.0, 69.03450, 3350 (N-H), 3080 (C-H, sp²), 2920 (C-H, sp³), 1620 (C=C), 1510 (N-H bend), 1220 (C-O)149.08 (M⁺)
2-allyl-6-aminophenol 6.70-6.50 (m, 3H, Ar-H), 5.95 (ddt, 1H, -CH=), 5.10 (dq, 1H, =CH₂), 5.05 (dq, 1H, =CH₂), 4.90 (s, 1H, -OH), 3.70 (s, 2H, -NH₂), 3.40 (d, 2H, Ar-CH₂-)143.0, 136.5, 128.0, 122.0, 119.0, 116.0, 115.5, 35.03400-3200 (O-H, N-H), 3080 (C-H, sp²), 2980 (C-H, sp³), 1640 (C=C), 1500 (N-H bend)149.08 (M⁺)

Experimental Protocols

Synthesis of this compound:

A mixture of 2-aminophenol (10.9 g, 0.1 mol), allyl bromide (13.3 g, 0.11 mol), and anhydrous potassium carbonate (13.8 g, 0.1 mol) in dry acetone (150 mL) is refluxed for 8 hours. The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 9:1) to afford this compound as a pale yellow oil.

Claisen Rearrangement of this compound to 2-allyl-6-aminophenol:

This compound (7.45 g, 0.05 mol) is heated neat in an oil bath at 180-190 °C for 3 hours under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 8:2) to give 2-allyl-6-aminophenol as a viscous oil.

Reaction Pathway

The thermal Claisen rearrangement of this compound proceeds through a concerted pericyclic transition state to form an intermediate dienone, which then tautomerizes to the more stable aromatic product, 2-allyl-6-aminophenol.

Claisen_Rearrangement cluster_start Starting Material cluster_product Product This compound This compound 2-allyl-6-aminophenol 2-allyl-6-aminophenol This compound->2-allyl-6-aminophenol [3,3]-Sigmatropic Rearrangement (Heat)

Caption: Claisen rearrangement of this compound.

References

Safety Operating Guide

Proper Disposal of 2-(Allyloxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(Allyloxy)aniline in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Actions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to work under a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1] Avoid inhaling vapors or mists and prevent contact with skin and eyes.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or for spill response, wear a self-contained breathing apparatus.[1][2]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Prevent the spill from spreading and entering drains by using inert absorbent materials.[1][3] Cover drains in the immediate vicinity.[3]

  • Absorb the Material: Carefully take up the spilled this compound with a liquid-absorbent, non-combustible material such as Chemizorb®, dry sand, or earth.[3]

  • Collect Waste: Collect the absorbed material and any contaminated soil into a suitable, clearly labeled, and closed container for disposal.[1]

  • Clean the Area: Thoroughly clean the affected area after the spill has been completely removed.

  • Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal Procedures

The disposal of this compound and its containers must be handled by a licensed professional waste disposal service and in accordance with all applicable regulations.[2][3]

Key Disposal Guidelines:

  • Professional Disposal: Engage a licensed and approved waste disposal company to handle the chemical waste.[2]

  • Incineration: This combustible material may be suitable for burning in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[2] Open containers must be carefully resealed and kept upright to prevent leakage.[2]

  • Regulatory Compliance: All waste disposal activities must adhere to national and local environmental regulations.[3] Do not allow the product to enter drains or waterways.[1][2]

Quantitative Data for Aniline

Data PointValueSpecies/Conditions
Toxicity to Fish (LC50) 10.6 mg/lOncorhynchus mykiss (rainbow trout) - 96.0 h
Toxicity to Daphnia (EC50) 0.16 mg/lDaphnia magna (Water flea) - 48 h
Toxicity to Algae (EC50) 19 mg/lSelenastrum - 72 h
Biodegradability 90% - Readily biodegradableAerobic - 30 days (OECD Test Guideline 301D)
Reportable Quantity (RQ) - DOT 5000 lbsAniline

Note: This data is for Aniline and should be used as a reference for understanding the potential hazards of structurally similar compounds.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_spill Spill Response cluster_product Unused Product Disposal cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Spill or Unused Product? fume_hood->waste_type contain Contain Spill & Cover Drains waste_type->contain Spill check_container Ensure Container is Sealed waste_type->check_container Unused Product absorb Absorb with Inert Material contain->absorb collect_spill Collect in Labeled Container absorb->collect_spill contact_disposal Contact Licensed Waste Disposal Service collect_spill->contact_disposal package Package for Disposal check_container->package package->contact_disposal end_point Dispose via Approved Facility (e.g., Incineration) contact_disposal->end_point

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Allyloxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(Allyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.